6-(Benzyloxy)indoline-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUHDYWILSOYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653451 | |
| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175965-80-6 | |
| Record name | 6-(Benzyloxy)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Lipophilic Anchor: Therapeutic Potential of 6-Benzyloxyisatin Derivatives
Executive Summary: The C-6 Pharmacophore
In the landscape of heterocyclic medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold remains a privileged structure.[1][2] However, while C-3 functionalization (hydrazones, spiro-fusions) and C-5 substitution (halogens) are exhaustively explored, the C-6 position represents an underutilized vector for optimizing drug-target interactions.
This technical guide focuses specifically on 6-benzyloxyisatin derivatives . The introduction of a benzyloxy group at the C-6 position is not merely a lipophilic modification; it serves as a "molecular anchor." This bulky, hydrophobic moiety is critical for occupying large hydrophobic pockets in enzymes such as Monoamine Oxidase B (MAO-B) and specific viral proteases, offering a distinct structure-activity relationship (SAR) profile compared to its C-5 analogues.
Molecular Rationale: Why 6-Benzyloxy?
The therapeutic efficacy of 6-benzyloxyisatin stems from three specific mechanistic advantages:
-
Steric Reach: Unlike small halogens (F, Cl), the benzyloxy group extends approximately 6–8 Å from the indole core, allowing the molecule to reach distal hydrophobic regions within a binding pocket (e.g., the "entrance cavity" of MAO-B).
-
Metabolic Shielding: Substitution at C-6 blocks a primary site of metabolic hydroxylation on the indole ring, potentially extending the half-life of the pharmacophore in vivo.
-
Electronic Modulation: The alkoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the C-6 position, this modulation affects the acidity of the N-1 proton and the electrophilicity of the C-3 carbonyl, tuning the reactivity for covalent or non-covalent bonding.
The Neuroprotective Axis: MAO-B Inhibition[3]
The most definitive data regarding 6-benzyloxyisatin lies in neuropharmacology, specifically the inhibition of MAO-B, a target for Parkinson’s Disease therapy.
Mechanistic Insight
MAO-B possesses a bipartite cavity: a substrate cavity (near the FAD cofactor) and an entrance cavity. Research indicates that while the isatin core binds near the cofactor, the 6-benzyloxy tail extends into the hydrophobic entrance cavity , stabilizing the complex via Van der Waals interactions and
Comparative Potency Data
The following table summarizes the inhibitory constants (
| Compound | Structure | Target | Selectivity (B/A) | |
| 6-Benzyloxyisatin | 6-Obn-Indole-2,3-dione | hMAO-B | 0.138 | High |
| 5-Benzyloxyisatin | 5-Obn-Indole-2,3-dione | hMAO-B | 0.103 | High |
| Isatin (Unsubstituted) | Indole-2,3-dione | hMAO-B | 3.00 | Low |
| Selegiline | (Control Drug) | hMAO-B | 0.020 | Very High |
Data Source: Manley-King et al. (2011) & Van der Walt et al. (2009).[3]
Pathway Visualization: MAO-B Inhibition Logic
The following diagram illustrates the logical flow of MAO-B inhibition by 6-benzyloxyisatin, highlighting the dual-binding mode.
Caption: Dual-site binding mechanism where the 6-benzyloxy group acts as a hydrophobic anchor in the MAO-B entrance cavity.
Synthetic Chemistry: Constructing the Scaffold
Synthesizing 6-substituted isatins requires overcoming regioselectivity challenges. The classic Sandmeyer Isonitrosoacetanilide Synthesis is the preferred route, but starting from 3-benzyloxyaniline yields a mixture of 4- and 6-isomers.
Optimized Synthetic Protocol
Objective: Synthesis of 6-benzyloxyisatin from 3-benzyloxyaniline.
-
Reagents: 3-Benzyloxyaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated Sulfuric acid (
). -
Step 1: Isonitroso Formation
-
Dissolve chloral hydrate (0.11 mol) and
(120g) in water. -
Add a solution of 3-benzyloxyaniline (0.1 mol) in HCl/water.
-
Add hydroxylamine HCl (0.33 mol) and reflux for 2-3 minutes.
-
Cool to crystallize the isonitrosoacetanilide intermediate.
-
-
Step 2: Cyclization (The Critical Step)
-
Add the intermediate slowly to concentrated
pre-heated to 50°C. Crucial: Maintain temp < 70°C to prevent charring/debenzylation. -
Heat to 80°C for 15 minutes to complete ring closure.
-
Pour onto crushed ice.
-
-
Step 3: Purification (Regioisomer Separation)
-
The precipitate contains both 4-benzyloxyisatin and 6-benzyloxyisatin.
-
Separation: Recrystallize from glacial acetic acid. The 6-isomer is generally less soluble and crystallizes first, or requires column chromatography (SiO2, Hexane:EtOAc gradient).
-
Caption: Sandmeyer synthesis route highlighting the critical cyclization and purification steps required to isolate the 6-isomer.
Experimental Validation: MAO-B Inhibition Assay
To validate the therapeutic potential, the following self-validating protocol is recommended for determining
Protocol: Peroxidase-Linked Fluorometric Assay
Principle: MAO-B oxidizes the substrate (e.g., p-tyramine) producing
Materials:
-
Recombinant human MAO-B (5 mg/mL).
-
Substrate: p-Tyramine or Benzylamine.
-
Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Control: Selegiline (10
M).
Workflow:
-
Preparation: Dilute 6-benzyloxyisatin in DMSO (Top concentration 100
M, 1:3 serial dilutions). -
Incubation: Incubate enzyme + inhibitor for 15 minutes at 37°C in Phosphate Buffer (pH 7.4). Why: Allows equilibrium binding to the entrance cavity.
-
Initiation: Add Master Mix (Substrate + Amplex Red + HRP).
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
-
Validation:
-
Z-Factor Check: Ensure
using DMSO vs. Selegiline controls. -
Interference Check: Run a "No Enzyme" control with
added directly to check if the isatin derivative quenches resorufin fluorescence (false positive).
-
Future Outlook: Beyond MAO-B
While MAO-B is the established target, the 6-benzyloxyisatin scaffold holds high potential in two emerging areas:
-
Viral Protease Inhibition (SARS-CoV-2 Mpro): Recent studies on isatin-based Mpro inhibitors suggest that the C-5/C-6 positions occupy the S2 binding pocket of the protease. The 6-benzyloxy group mimics the hydrophobic side chains of leucine/phenylalanine found in native viral substrates, making it a candidate for peptidomimetic replacement .
-
Anticancer (Tubulin/Kinase): Isatin derivatives are known to inhibit tubulin polymerization. The bulkiness of the 6-benzyloxy group may enhance disruption of the microtubule dynamics compared to smaller 6-bromo derivatives, potentially leading to G2/M cell cycle arrest in resistant cancer lines.
References
-
Manley-King, C. I., et al. (2011).[3][4] "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues." Bioorganic & Medicinal Chemistry, 19(8), 2617-2622. Link
-
Van der Walt, J. J., et al. (2009).[3] "Kinetic analysis of the inhibition of human monoamine oxidase by selected C6-substituted isatin analogues." Chemical Biology & Drug Design. Link
-
Chowdhary, S., et al. (2022).[5] "Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases." Pharmaceuticals.[2][5][6][7] Link
-
Liu, Y., et al. (2020). "Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs." ScienceOpen. Link(General reference for Mpro inhibitor design).
Sources
The Medicinal Chemistry of 6-Benzyloxy Substituted Indoline-2,3-dione: A Technical Guide
Abstract
The indoline-2,3-dione, or isatin, scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad pharmacological profile.[1][2] This technical guide focuses on a specific, highly promising class of isatin analogs: those bearing a benzyloxy substitution at the 6-position. This modification has been shown to significantly influence the biological activity of the parent molecule, leading to the development of potent agents across multiple therapeutic areas.[3][4] We will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 6-benzyloxyindoline-2,3-dione derivatives, offering valuable insights for researchers and drug development professionals.
Introduction: The Isatin Scaffold and the Significance of 6-Benzyloxy Substitution
Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically accessible heterocyclic compound first identified in 1841.[5][6] Its privileged structure, featuring a reactive C3-keto group and multiple sites for chemical modification, has made it a fertile ground for the generation of structurally diverse derivatives with a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and neuroprotective effects.[1][7][8][9]
The strategic placement of substituents on the isatin core is a key principle in modulating its pharmacological properties. The introduction of a benzyloxy group at the 6-position of the aromatic ring is of particular interest. This bulky, lipophilic moiety can significantly alter the molecule's interaction with biological targets. Studies have shown that the 6-benzyloxy group can enhance selectivity for specific enzymes, such as Monoamine Oxidase B (MAO-B), and contribute to increased potency in various assays.[3][4] This guide will dissect the chemical and biological implications of this specific substitution.
Synthesis of 6-Benzyloxyindoline-2,3-dione and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step in any medicinal chemistry campaign. The general workflow involves the preparation of the 6-benzyloxyisatin core, followed by modification, typically at the N-1 and C-3 positions, to generate a library of analogs for biological screening.
Diagram 1: General Medicinal Chemistry Workflow
Caption: A typical workflow in medicinal chemistry.
Experimental Protocol: Synthesis of 6-Benzyloxy-1H-indole-2,3-dione
This protocol describes a common method for synthesizing the core scaffold, adapted from established isatin synthesis procedures. The rationale behind this multi-step synthesis is to build the heterocyclic ring system from a substituted aniline precursor.
Materials:
-
4-(Benzyloxy)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid
-
Sodium sulfate
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of Isonitrosoacetanilide Intermediate.
-
Dissolve 4-(benzyloxy)aniline in water and hydrochloric acid.
-
To this solution, add a solution of chloral hydrate and sodium sulfate in water. The reaction is heated to form the isonitrosoacetanilide. This is a crucial step that installs the future C2 and C3 atoms of the isatin ring.
-
A solution of hydroxylamine hydrochloride is then added, and the mixture is heated until the reaction is complete (monitored by TLC). The hydroxylamine reacts to form the oxime, a key intermediate for cyclization.
-
The resulting precipitate is filtered, washed with water, and dried.
-
-
Step 2: Cyclization to 6-Benzyloxyisatin.
-
The dried isonitrosoacetanilide intermediate is added slowly to pre-heated concentrated sulfuric acid. The strong acid catalyzes an electrophilic cyclization reaction (a variation of the Bischler-Möhlau indole synthesis), followed by hydrolysis to form the indoline-2,3-dione ring system.
-
The reaction mixture is heated, then cooled and poured onto crushed ice.
-
The resulting solid precipitate is filtered, washed thoroughly with water to remove excess acid, and then washed with ethanol.
-
The crude product is dried to yield 6-benzyloxy-1H-indole-2,3-dione.
-
-
Step 3: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the final product with high purity.
-
Medicinal Chemistry Applications
The 6-benzyloxyisatin scaffold has been successfully exploited to develop compounds with a range of therapeutic activities. The following sections detail key findings in major areas of investigation.
Neuroprotective and Anticonvulsant Activity
Isatin itself is an endogenous inhibitor of monoamine oxidase (MAO), an enzyme critical in the catabolism of neurotransmitters.[3][8] Derivatives of 6-benzyloxyisatin have been specifically investigated as potent and selective inhibitors of MAO-B, a target for neurodegenerative diseases like Parkinson's.[3][4]
Mechanism of Action: MAO-B Inhibition
MAO-B is responsible for the degradation of dopamine in the brain. Inhibiting this enzyme increases dopamine levels, which can alleviate symptoms of Parkinson's disease. The 6-benzyloxy group has been found to increase selectivity for MAO-B.[3][4] Kinetic studies have shown that these compounds often act as competitive inhibitors, binding to the active site of the enzyme.[8][10]
Diagram 2: MAO-B Inhibition Pathway
Caption: General mechanism of anticancer action for kinase-inhibiting isatin derivatives.
SAR Insights:
While specific SAR data for 6-benzyloxyisatin anticancer agents is an emerging area, general principles from related benzyloxy derivatives and isatins can be applied. [11][12]
-
Lipophilicity: The benzyloxy group increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. However, an optimal level of lipophilicity is often required to avoid poor solubility and off-target effects. [13]* N-1 Substitution: Alkylation or arylation at the N-1 position of the isatin ring is a common strategy to improve anticancer potency. [6][7]* C-3 Derivatization: The C-3 carbonyl is frequently converted into Schiff bases, hydrazones, or thiosemicarbazones to create hybrids with enhanced activity and novel mechanisms of action. [1][6][14]
Antimicrobial Activity
Isatin derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [9][15][16]The O-benzyl substituent is known to play an important role in the antimicrobial activity of various heterocyclic compounds. [17]The mechanism of action is often multifactorial, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes. [17][18]
Future Perspectives
The 6-benzyloxy substituted indoline-2,3-dione scaffold remains a highly attractive starting point for the design of novel therapeutics. Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets for compounds that show promising phenotypic activity.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Hybrid Molecule Design: Combining the 6-benzyloxyisatin core with other known pharmacophores to create multi-target ligands, potentially offering synergistic effects and overcoming drug resistance. [5][7]
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC.
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). MDPI.
- Recent highlights in the development of isatin- based anticancer agents. (n.d.). SciSpace.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). MDPI.
- Structure−activity relationship for benzyloxy-and benzal-based isatin derivatives. (n.d.).
- Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). Semantic Scholar.
- Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre
- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. (n.d.). PubMed.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PMC.
- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024). PMC.
- Anticonvulsant activity of the compounds tested in phase VIa in rats,... (n.d.).
- Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. (2024). PMC.
- NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica.
- Structure Activity Rel
- Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. (n.d.). PMC.
- Structure Activity Rel
- Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science.
- Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2021). MDPI.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers.
- N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. (2021). PubMed.
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. (2015). PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 15. ajchem-a.com [ajchem-a.com]
- 16. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Technical Guide: Solubility Profiling & Handling of 6-(Benzyloxy)indoline-2,3-dione
[1]
Executive Summary
This technical guide provides a comprehensive framework for the solvation, handling, and solubility profiling of 6-(Benzyloxy)indoline-2,3-dione (also known as 6-benzyloxyisatin).[1] As a functionalized isatin derivative, this compound exhibits a distinct solubility profile governed by the competition between its polar isatin core and the lipophilic benzyloxy substituent.
While the core isatin scaffold is sparingly soluble in aqueous media, the addition of the benzyloxy group at the C6 position significantly increases the partition coefficient (
Part 1: Physicochemical Profile & Solvent Interaction
Structural Determinants of Solubility
To optimize solubility, one must understand the molecular architecture of 6-(Benzyloxy)indoline-2,3-dione:
-
Polar Core (Indoline-2,3-dione): Contains a lactam ring (secondary amide) and a ketone.[1] These moieties act as Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA), facilitating interaction with polar solvents.[1]
-
Lipophilic Tail (6-Benzyloxy): The benzyl ether moiety adds substantial hydrophobic character and molecular bulk.[1] This disrupts the crystal lattice energy relative to unsubstituted isatin but also imposes a steric penalty for solvation in small, protic solvents.
Solvent Systems Analysis
| Feature | DMSO (Dimethyl sulfoxide) | Methanol (MeOH) |
| Solvent Type | Polar Aprotic | Polar Protic |
| Dielectric Constant | ~47 (High) | ~33 (Moderate) |
| Solvation Mechanism | Dipole-dipole interactions; disrupts strong crystal lattice intermolecular H-bonds.[1] | H-bonding; capable of solvating the polar core but less effective for the hydrophobic benzyl tail. |
| Suitability | Primary Choice for Stock Solutions. High boiling point prevents evaporation; excellent solubilization of the aromatic system. | Secondary Choice / Chromatography. Good for HPLC mobile phases or recrystallization. Warning: Risk of solvate formation. |
| Estimated Solubility | High (> 20–50 mM typical for isatin analogs) | Moderate (Temperature dependent; often < 10 mM at RT) |
Senior Scientist Insight: Isatin derivatives are known to form solvates with alcohols. Crystallographic data suggests that benzyloxy-substituted isatins can incorporate methanol molecules into their crystal lattice (e.g., forming a methanolate), which alters the apparent solubility and melting point.[1] Always verify solid-state form if recrystallizing from methanol [1].
Part 2: Solubility Determination Protocols
Since specific solubility values can vary by polymorph and purity, empirical determination is required. Two protocols are presented below: Kinetic (for rapid estimation) and Thermodynamic (for precise physical constants).[1][2][3]
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The "Gold Standard" for generating equilibrium solubility data.[1]
Reagents:
-
Solid 6-(Benzyloxy)indoline-2,3-dione (>98% purity).[1]
-
Anhydrous DMSO and HPLC-grade Methanol.
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the benzyloxy group).[1]
Workflow:
-
Supersaturation: Add excess solid compound (~5–10 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Seal tight. Agitate at 25°C for 24–48 hours.
-
Note: For DMSO, ensure the vial is hygroscopically sealed; water absorption drastically reduces solubility.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through pre-saturated PTFE filters.
-
Quantification: Dilute the supernatant 100x in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol B: Kinetic Solubility (Nephelometry)
Best for HTS stock validation.[1]
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into the target solvent (e.g., Methanol or PBS) at increasing concentrations (1 µM to 500 µM).[1]
-
Measure light scattering (nephelometry) or absorbance at 600 nm (turbidimetry).[1]
-
The solubility limit is defined as the concentration point where precipitation causes a spike in scattering.
Part 3: Visualization of Workflows
Solubility Determination Workflow
The following diagram outlines the decision process for selecting the correct solubility assay based on the research stage.
Figure 1: Decision matrix for selecting Kinetic vs. Thermodynamic solubility assays.
Solvent Selection Strategy
A logical guide for choosing between DMSO and Methanol based on the application.
Figure 2: Solvent selection logic based on downstream experimental requirements.
Part 4: Critical Handling & Troubleshooting
Stock Solution Preparation (Best Practices)
-
Solvent Grade: Use Anhydrous DMSO (≥99.9%) stored over molecular sieves. Water content >0.1% can cause gradual precipitation of the hydrophobic benzyloxy-isatin over time [2].
-
Dissolution Technique: Do not add solvent all at once. Add 80% of the target volume, vortex until clear, then make up to volume.
-
Storage: Store stocks at -20°C. Avoid repeated freeze-thaw cycles, which promote crystal growth.
Troubleshooting Common Issues
| Issue | Cause | Remediation |
| Precipitation upon dilution | "Crash-out" effect when diluting DMSO stock into aqueous buffer.[1] | Limit final DMSO concentration to < 1% (v/v). Use intermediate dilution steps or add a surfactant (e.g., 0.01% Tween-80) to the buffer.[1] |
| Yellowing of Methanol solution | Isatin ring opening or tautomerization. | Isatins are stable in neutral MeOH, but basic conditions can open the lactam ring to form isatinate. Ensure pH is neutral/acidic. |
| Inconsistent HPLC retention | Methanol solvate formation in solid state. | If weighing solid for standards, dry the compound under vacuum at 40°C overnight to remove lattice-bound methanol.[1] |
References
-
University of the Sunshine Coast. (2015). Crystal structure of 4,6-dibenzyloxy-1H-indole-2,3-dione methanolate. Link[1]
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Link
-
Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Link
-
National Institutes of Health (NIH). (2020).[1] Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Link
-
American Chemical Society. (2014). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Link[1]
6-Benzyloxyisatin as a Scaffold for Drug Discovery: A Technical Guide
Abstract
Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic framework in medicinal chemistry, demonstrating an extensive spectrum of pharmacological activities.[1][2] Its synthetic versatility allows for precise structural modifications, leading to the development of potent and selective therapeutic agents.[3][4] This technical guide focuses on a specific, high-value derivative: 6-benzyloxyisatin. We will explore the strategic importance of the 6-benzyloxy functional group, detail synthetic methodologies and protocols for biological evaluation, and analyze its role as a scaffold in targeting key pathological pathways, particularly in oncology and neurodegenerative diseases. This document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the unique properties of the 6-benzyloxyisatin core.
The Isatin Scaffold: A Foundation of Pharmacological Diversity
The isatin core is a robust starting point for drug discovery, with derivatives showing anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5] Its structure features several key reactive sites amenable to chemical modification:
-
N-1 Position: The indole nitrogen can be readily alkylated or acylated to modulate lipophilicity and introduce new pharmacophoric elements.
-
C-3 Carbonyl: This keto group is highly reactive and serves as a primary site for nucleophilic addition, condensation reactions (e.g., forming Schiff bases or hydrazones), and spiro-cyclizations.[1][6]
-
Aromatic Ring (C-4 to C-7): Substitutions on the benzene ring, such as halogens or electron-donating/withdrawing groups, profoundly influence the electronic properties and biological activity of the entire molecule.[4]
This synthetic tractability has enabled the creation of vast libraries of isatin-based compounds, some of which have advanced to clinical trials, such as the kinase inhibitor Sunitinib, underscoring the scaffold's therapeutic relevance.[3][7]
The Strategic Importance of the 6-Benzyloxy Group
While substitutions at the C-5 position of the isatin ring are widely studied, the placement of a benzyloxy group at the C-6 position offers distinct advantages that make it a compelling scaffold for targeted drug design.[4][8]
-
Modulation of Electronic Properties: The ether linkage at C-6 acts as an electron-donating group, influencing the reactivity of the isatin core and its interaction with biological targets.
-
Enhanced Lipophilicity: The benzyl group significantly increases the lipophilicity of the scaffold. This is a critical parameter for improving cell membrane permeability and potentially enhancing penetration of the blood-brain barrier (BBB), a crucial attribute for neurotherapeutics.[6]
-
Vector for Specific Interactions: The bulky benzyloxy group can establish specific van der Waals or π-π stacking interactions within the binding pockets of target proteins, such as kinases or enzymes like monoamine oxidase (MAO), leading to increased potency and selectivity.[8][9]
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.
Studies on isatin derivatives have shown that substitution at the C-6 position can increase selectivity for MAO-B, a key target in neurodegenerative disorders like Parkinson's disease.[8][9]
Synthesis and Derivatization of 6-Benzyloxyisatin
The synthesis of the core 6-benzyloxyisatin scaffold is a crucial first step. A common and reliable method involves the Sandmeyer isatin synthesis, which proceeds via a cyclization reaction. Further derivatization, particularly at the C-3 position to form hydrazones, is a proven strategy to enhance biological activity.[1][6]
Experimental Protocol: Synthesis of 6-Benzyloxyisatin-3-Hydrazone
This protocol outlines a two-step process: the synthesis of the 6-benzyloxyisatin core followed by its conversion to the corresponding hydrazone.
Part A: Synthesis of 6-Benzyloxyisatin
-
Materials: 4-Benzyloxyaniline, Chloral hydrate, Hydroxylamine hydrochloride, Concentrated Sulfuric Acid, Methanol, Water.
-
Causality: This route is chosen for its scalability and reliable yields. The Sandmeyer reaction mechanism involves the formation of an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to form the isatin ring. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent.
-
Step-by-Step Procedure:
-
Dissolve 4-benzyloxyaniline in a suitable solvent like methanol.
-
In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.
-
Slowly add the aniline solution to the hydroxylamine mixture and reflux for 1-2 hours. An intermediate precipitate (isonitrosoacetanilide) should form.
-
Filter and dry the intermediate.
-
Carefully add the dried intermediate in small portions to pre-heated concentrated sulfuric acid (60-70°C). The color will change dramatically.
-
Maintain the temperature for 10-15 minutes, then cool the mixture and pour it onto crushed ice.
-
The 6-benzyloxyisatin product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol or acetic acid for purification.
-
Part B: Synthesis of 6-Benzyloxyisatin-3-Hydrazone
-
Materials: 6-Benzyloxyisatin, Hydrazine hydrate, Glacial acetic acid, Methanol.
-
Causality: The C-3 carbonyl of the isatin is highly electrophilic and readily reacts with nucleophiles like hydrazine. A catalytic amount of acid (acetic acid) is used to activate the carbonyl group and facilitate the condensation reaction.[6]
-
Step-by-Step Procedure:
-
Suspend the synthesized 6-benzyloxyisatin in methanol.
-
Add a slight molar excess (1.1 equivalents) of hydrazine hydrate.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The hydrazone product will precipitate.
-
Filter the solid, wash with cold methanol, and dry to obtain the final product.
-
Key Biological Activities and Therapeutic Targets
The 6-benzyloxyisatin scaffold has shown significant promise in several therapeutic areas, primarily by modulating key signaling pathways involved in cell death and proliferation.
Anticancer Activity: Targeting Caspases and Kinases
Isatin derivatives are well-documented as potent anticancer agents that can induce apoptosis (programmed cell death) through various mechanisms.[10][11]
-
Mechanism of Action: Caspase Inhibition and Apoptosis Induction: Caspases are a family of proteases that are central to the execution phase of apoptosis.[12] While many anticancer drugs aim to activate caspases, certain isatin derivatives function as potent, non-peptide inhibitors of executioner caspases like caspase-3 and caspase-7.[13] This may seem counterintuitive, but in the context of certain diseases characterized by unregulated apoptosis, caspase inhibition can be beneficial.[12][13] Conversely, other isatin derivatives, particularly hydrazones, have been shown to induce apoptosis by activating initiator caspases (caspase-8, caspase-9) and generating reactive oxygen species (ROS).[7][14] The 6-benzyloxyisatin scaffold can be tailored to achieve either effect.
-
Signaling Pathway: The diagram below illustrates the dual roles of caspases in apoptosis, which can be targeted by isatin derivatives.
Figure 1: Simplified Apoptosis Pathway Targeted by Isatin Derivatives. -
Other Anticancer Targets: Beyond caspases, isatin derivatives inhibit several protein kinases crucial for cancer cell survival and proliferation, such as VEGFR-2, EGFR, and CDK2.[10][11] The 6-benzyloxy group can enhance binding affinity to the hydrophobic pockets of these kinases.
Neuroprotective Activity: Targeting Monoamine Oxidase (MAO)
The 6-benzyloxyisatin scaffold is particularly relevant for developing inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme that degrades neurotransmitters like dopamine, and its overactivity is implicated in neurodegenerative diseases.
-
Mechanism of Action: Isatin itself is a known reversible inhibitor of both MAO-A and MAO-B.[6] Strategic substitutions can dramatically increase potency and selectivity. The addition of a benzyloxy group, particularly at the C-6 position, has been shown to enhance selectivity for MAO-B.[8] This is likely due to favorable interactions of the benzyl ring within the enzyme's active site cavity.[9]
-
Structure-Activity Relationship (SAR): The following table summarizes key SAR insights for isatin-based MAO inhibitors.
| Position of Substitution | Substituent Type | Effect on MAO-B Inhibition | Reference |
| C-6 | Benzyloxy | Increases selectivity for MAO-B | [8] |
| C-5 | Halogen (on benzyloxy) | Increases affinity for MAO-B | [8] |
| C-3 | Lipophilic Hydrazone | Markedly enhances MAO-B inhibition | [6] |
| N-1 | Unsubstituted or small alkyl | Generally preferred for activity | [9] |
Drug Discovery Workflow & Biological Evaluation
Leveraging the 6-benzyloxyisatin scaffold in a drug discovery program follows a structured, multi-step process.
Protocol: In Vitro Caspase-3 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of a test compound against human caspase-3.
-
Principle: The assay uses a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which is non-fluorescent. In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent molecule AMC (7-amino-4-methylcoumarin). An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.
-
Materials: Recombinant human active caspase-3, Ac-DEVD-AMC substrate, Assay Buffer (e.g., HEPES, DTT, EDTA, CHAPS), Test compound (6-benzyloxyisatin derivative), Positive control inhibitor (e.g., Z-DEVD-FMK), 96-well black microplate, Fluorometer (Ex/Em = 360/460 nm).
-
Step-by-Step Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. Also prepare wells for a no-enzyme control, a no-inhibitor control (100% activity), and the positive control inhibitor.
-
To each well of the 96-well plate, add the assay buffer.
-
Add the appropriate volume of the diluted test compound, positive control, or vehicle (e.g., DMSO) to the wells.
-
Add the recombinant caspase-3 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to all wells.
-
Immediately read the fluorescence intensity over time (kinetic reading) for 1-2 hours at 37°C using a fluorometer.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates relative to the no-inhibitor control (100%) and no-enzyme control (0%). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
6-Benzyloxyisatin is a highly valuable and versatile scaffold for modern drug discovery. The strategic placement of the benzyloxy group confers unique properties that enhance lipophilicity, modulate target interactions, and provide a vector for developing potent and selective inhibitors against a range of therapeutic targets.[6][8] Its proven efficacy in modulating key enzymes like caspases and monoamine oxidases makes it particularly attractive for developing novel treatments for cancer and neurodegenerative disorders.[7][9]
Future work should focus on exploring substitutions on the benzyl ring of the 6-benzyloxy group to further refine target selectivity. Additionally, the application of this scaffold in developing inhibitors for other target classes, such as viral proteases or anti-inflammatory enzymes, remains a promising and underexplored avenue for therapeutic innovation.
References
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2025). Vertex AI Search.
-
A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2022). MDPI. [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]
-
Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (2009). ResearchGate. [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing. [Link]
-
Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024). Bentham Science Publishers. [Link]
-
A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PMC. [Link]
-
Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). PMC. [Link]
-
Recent highlights in the development of isatin-based anticancer agents. (n.d.). CORE. [Link]
-
Structure−activity relationship for benzyloxy-and benzal-based isatin derivatives. (n.d.). ResearchGate. [Link]
-
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). PMC. [Link]
-
Biological activities of isatin and its derivatives. (2005). PubMed. [Link]
-
(a) Structures of benzyloxy-and benzal-based isatin derivatives. (b) Compound 11 with MAO-B interaction. (n.d.). ResearchGate. [Link]
-
N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. (2005). PubMed. [Link]
- Pharmacological caspase inhibitors: research towards therapeutic perspectives. (n.d.). Unknown Source.
-
The structures of 5-benzyloxyisatin (5), 8-benzyloxycaffeine (6) and... (n.d.). ResearchGate. [Link]
- Structure Activity Relationship Of Drugs. (n.d.). Unknown Source.
-
Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PMC. [Link]
-
(PDF) Isatin Derivatives with Several Biological Activities. (2014). ResearchGate. [Link]
-
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). ResearchGate. [Link]
-
6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. (2019). PubMed. [Link]
-
A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3- oxohexanoate | Request PDF. (2025). ResearchGate. [Link]
-
caspase 6 - Drugs, Indications, Patents. (2025). Patsnap Synapse. [Link]
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. (n.d.).
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 6-(Benzyloxy)indoline-2,3-dione via the Sandmeyer Route
Executive Summary
This application note details the optimized protocol for synthesizing 6-(benzyloxy)indoline-2,3-dione (6-benzyloxyisatin), a critical pharmacophore in the development of kinase inhibitors, antivirals, and anticancer agents.
While the Sandmeyer Isonitrosoacetanilide Synthesis is the industry standard for isatin production, applying it to meta-substituted anilines (like 3-benzyloxyaniline) introduces a critical regioselectivity challenge: the formation of both 4- and 6-substituted isomers. This guide provides a robust, self-validating workflow that prioritizes the isolation of the 6-isomer through controlled cyclization and a specific fractional precipitation purification technique, eliminating the need for tedious chromatographic separation in early scale-up.
Chemical Strategy & Retrosynthesis
The Regioselectivity Challenge
The synthesis proceeds via the reaction of 3-benzyloxyaniline with chloral hydrate and hydroxylamine to form an oxime intermediate, followed by acid-catalyzed cyclization.
-
Electronic Directives: The benzyloxy group (-OBn) at the meta position is an electron-donating group (EDG). It activates the aromatic ring at the ortho and para positions relative to itself.
-
Cyclization Sites:
-
Site A (Position 2): Ortho to the -OBn group. Cyclization here yields the 4-benzyloxyisatin . This position is sterically crowded.
-
Site B (Position 6): Para to the -OBn group. Cyclization here yields the 6-benzyloxyisatin . This position is electronically activated and sterically accessible.
-
Result: While the 6-isomer is the major product (typically >3:1 ratio), the 4-isomer is a persistent impurity. The protocol below includes a chemical separation step based on the differential acidity/solubility of the isomers upon re-acidification.
Reaction Pathway Diagram
Figure 1: The Sandmeyer route showing the divergence into 4- and 6-isomers during the acid-catalyzed cyclization step.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Note |
| 3-Benzyloxyaniline | 199.25 | 1.0 | Starting Material | Irritant, light sensitive |
| Chloral Hydrate | 165.40 | 1.1 | C2 Synthon | Controlled substance , Sedative |
| Hydroxylamine HCl | 69.49 | 3.0 | Oxime source | Corrosive, sensitizer |
| Sodium Sulfate ( | 142.04 | ~10-12 | Salting-out agent | Low hazard |
| Sulfuric Acid ( | 98.08 | Solvent | Cyclization catalyst | Corrosive, Oxidizer |
| Sodium Hydroxide (2M) | 40.00 | N/A | Purification | Corrosive |
Phase A: Synthesis of the Isonitrosoacetanilide
Objective: Form the oxime intermediate. High salt concentration is critical to force the organic product out of the aqueous phase.
-
Preparation: In a 1L round-bottom flask (RBF), dissolve Chloral Hydrate (0.11 mol) and Sodium Sulfate (120 g) in Water (350 mL) .
-
Note: The solution may require gentle warming (30°C) to fully dissolve the sulfate.
-
-
Amine Addition: Add a solution of 3-Benzyloxyaniline (0.10 mol) in Water (100 mL) containing Conc. HCl (10 mL) .
-
Observation: A fine emulsion or precipitate may form immediately.
-
-
Hydroxylamine Addition: Add a solution of Hydroxylamine HCl (0.30 mol) in Water (100 mL) to the main flask.
-
Heating: Heat the mixture vigorously using a heating mantle.
-
Critical Control Point: Bring to a boil rapidly (within 15-20 mins) and maintain vigorous boiling for exactly 2 minutes .
-
Why? Prolonged heating degrades the hydroxylamine and promotes tar formation.
-
-
Isolation: Cool the flask rapidly in an ice bath. The isonitrosoacetanilide will crystallize as a beige/tan solid.
-
Filtration: Filter via Buchner funnel. Wash with cold water (2 x 50 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
-
Safety Check:The solid MUST be bone dry before Step 3.3. Water reacting with hot sulfuric acid causes dangerous splattering and sulfonates the product.
-
Phase B: Cyclization to Isatin
Objective: Intramolecular electrophilic aromatic substitution.
-
Acid Pre-heating: Place Conc.
(60 mL) in a 250 mL 3-neck RBF fitted with a mechanical stirrer (magnetic stirring is often insufficient for the thick slurry). Heat to 50°C . -
Addition: Add the dried Isonitrosoacetanilide (10 g) in small portions over 20–30 minutes.
-
Critical Control Point: Maintain internal temperature between 60°C and 70°C .
-
Exotherm Warning: The reaction is exothermic. If the temp exceeds 75°C during addition, stop and cool. High temps cause oxidative charring (black tar).
-
-
Completion: Once addition is complete, heat the deep red/black solution to 80°C for 10–15 minutes.
-
Quenching: Cool the mixture to room temperature and pour slowly onto Crushed Ice (500 g) with vigorous stirring.
-
Crude Isolation: The crude isatin mixture (isomers 4 and 6) precipitates as an orange/red solid. Filter and wash with water until the filtrate is neutral. Dry the crude solid.[1][2][3][4]
Purification: The Fractional Precipitation Method
Context: Separation of 4- and 6-isomers by column chromatography is difficult due to polarity similarities. This chemical method exploits subtle
Workflow Diagram
Figure 2: Fractional precipitation workflow for separating regioisomers.
Purification Protocol
-
Suspend the crude orange solid in hot water (
). -
Add 2M NaOH dropwise with stirring until the solid fully dissolves and the solution turns a deep dark brown/red (formation of sodium isatinate).
-
Precipitation of 4-isomer: Add Glacial Acetic Acid dropwise.
-
Isolation of 6-isomer: Take the filtrate (which contains the 6-isomer) and add Conc. HCl until the pH is < 1.
-
The 6-benzyloxyisatin will precipitate as a bright orange/red powder.
-
-
Final Polish: Recrystallize the 6-isomer from Glacial Acetic Acid or Ethanol if higher purity (>98%) is required.
Quality Control & Troubleshooting
Expected Analytical Data
-
Appearance: Bright orange to red crystalline powder.
-
Melting Point: ~200–205°C (decomposes).
-
1H NMR (DMSO-d6):
- 10.8-11.0 (s, 1H, NH)
- 7.3-7.5 (m, 5H, Benzyl-Ar)
- 7.5 (d, 1H, H-4, ortho to carbonyl)
- 6.6-6.7 (dd, 1H, H-5)
- 6.4 (d, 1H, H-7, meta to NH)
-
5.1 (s, 2H,
) -
Differentiation: The 4-isomer will show different coupling patterns in the indole ring protons due to the substitution at position 4.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black Tar in Step 3.3 | Temp > 80°C or addition too fast. | Control temp strictly between 60-70°C. Cool externally if needed.[2] |
| Low Yield in Step 3.2 | Insufficient heating time or low salt. | Ensure vigorous boil for 2 mins. Ensure solution is saturated with |
| Product is Sticky/Oily | Incomplete cyclization or wet oxime. | Ensure oxime is completely dry. Recrystallize from Ethanol.[4] |
| Inseparable Isomers | pH control in Step 4.2 was too fast. | Perform the acidification very slowly. The 4-isomer precipitates at weak acid pH; 6-isomer at strong acid pH. |
References
-
Marvel, C. S.; Hiers, G. S. "Isatin."[6] Organic Syntheses, Coll.[2][6][7] Vol. 1, p. 327 (1941).[6]
-
Sumpter, W. C. "The Chemistry of Isatin." Chemical Reviews, 34(3), 393–434 (1944).[6]
-
Cooksey, C. "Sandmeyer isonitrosoacetanilide isatin synthesis." ChemSpider SyntheticPages, 464 (2010).[1] (Demonstrates fractional precipitation of bromo-isatin isomers). [1]
-
Batcho, A. D.; Leimgruber, W. "4-Benzyloxyindole." Organic Syntheses, Coll.[2][6][7] Vol. 7, p. 34 (1990). (Reference for benzyloxy group stability/handling).
-
Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, 12(3), 273-324 (2001).
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sandmeyer reaction protocol for 6-benzyloxyisatin synthesis
Application Note: High-Fidelity Synthesis of 6-Benzyloxyisatin via the Sandmeyer-Isonitrosoacetanilide Route
Part 1: Strategic Overview
The Challenge: The synthesis of 6-benzyloxyisatin is a critical gateway to diverse pharmacological scaffolds, particularly for kinase inhibitors and antiviral agents. While the classical Sandmeyer isatin synthesis is robust, applying it to lipophilic, electron-rich substrates like 3-benzyloxyaniline introduces two distinct failure modes:
-
Regio-isomer Contamination: Cyclization of meta-substituted anilines yields a mixture of 4- and 6-isomers.
-
Carbonization ("Black Tar" Formation): The high lipophilicity of the benzyloxy group increases the risk of exothermic decomposition during the sulfuric acid cyclization step.
The Solution: This protocol utilizes a modified Sandmeyer-Isonitrosoacetanilide route.[1] We implement a "Salting-Out" strategy for the intermediate oxime to maximize yield and a temperature-controlled addition protocol for the cyclization step to mitigate carbonization. We also provide a specific purification logic to isolate the pharmacologically relevant 6-isomer from the 4-isomer impurity.
Part 2: Mechanism & Regiochemistry
The synthesis proceeds in two distinct stages. Understanding the regiochemistry is vital for purification.
Stage 1: Oximinoacetanilide Formation Condensation of chloral hydrate and hydroxylamine generates an in situ oximino-intermediate, which undergoes nucleophilic attack by 3-benzyloxyaniline.
Stage 2: Acid-Mediated Cyclization The resulting isonitrosoacetanilide undergoes intramolecular electrophilic aromatic substitution.
-
Electronic Directing: The benzyloxy group is an ortho, para-director.
-
Para attack relative to the ether oxygen yields the 6-isomer (Major Product).
-
Ortho attack relative to the ether oxygen yields the 4-isomer (Minor Product).
-
-
Steric Control: Formation of the 4-isomer is sterically disfavored due to the clash between the bulky benzyloxy group and the forming carbonyl center. This intrinsic bias favors the desired 6-benzyloxyisatin (>85:15 ratio typical).
Figure 1: Reaction pathway illustrating the divergence of regiochemical isomers during cyclization.
Part 3: Materials & Equipment
Reagents:
-
3-Benzyloxyaniline (CAS: 1484-26-0) – Purity >98% essential to avoid tar.
-
Chloral Hydrate – Controlled substance in some jurisdictions; handle with strict logging.
-
Sodium Sulfate (anhydrous) – Used to increase ionic strength and salt out the organic intermediate.
-
Sulfuric Acid (conc. 98%) – Must be colorless. Yellow/brown acid indicates contamination.
-
Glacial Acetic Acid – For recrystallization.[4]
Equipment:
-
Mechanical Stirrer (Overhead) – Magnetic stirring is insufficient for the thick slurry in Stage 2.
-
Internal Thermometer – Digital probe preferred for rapid response.
-
Dropping Funnel (Pressure-equalizing).
-
Ice-Salt Bath.[7]
Part 4: Detailed Experimental Protocol
Stage 1: Synthesis of 3-Benzyloxy-isonitrosoacetanilide
-
Preparation of Reagent Solution: In a 2L round-bottom flask, dissolve Chloral Hydrate (0.11 mol) and Sodium Sulfate (120g) in Water (400 mL) .
-
Note: The solution may require gentle warming (30°C) to fully dissolve the sulfate.
-
-
Amine Preparation: In a separate beaker, suspend 3-Benzyloxyaniline (0.10 mol) in Water (100 mL) . Slowly add Conc. HCl (0.105 mol) with stirring to dissolve the aniline as its hydrochloride salt.
-
Critical: If the aniline is dark/oxidized, distill it prior to use. Impure aniline leads to lower yields.
-
-
Hydroxylamine Addition: Add a solution of Hydroxylamine Hydrochloride (0.33 mol) in Water (150 mL) to the main reaction flask containing the chloral hydrate.
-
Condensation: Add the aniline hydrochloride solution to the main flask. Heat the mixture vigorously using a heating mantle. Bring to a rolling boil.
-
Isolation: Cool the flask rapidly in an ice-water bath to 10-15°C. The product will crystallize as a tan/brown solid. Filter via Büchner funnel. Wash with cold water (3 x 100 mL) to remove all salts.
-
Drying (CRITICAL SAFETY STEP): Dry the solid thoroughly in a vacuum oven at 45°C overnight.
-
Warning: Introducing wet intermediate into concentrated sulfuric acid in Stage 2 will cause violent splattering and immediate charring.
-
Stage 2: Cyclization to 6-Benzyloxyisatin
Safety Note: This reaction is highly exothermic. Perform behind a blast shield.
-
Acid Pre-heating: Place Conc. Sulfuric Acid (60 mL per 10g of intermediate) in a 3-neck flask equipped with an overhead stirrer and internal thermometer. Warm the acid to 50°C .
-
Controlled Addition: Add the dry isonitrosoacetanilide intermediate in small portions over 30 minutes.
-
Temperature Rule: Maintain internal temperature between 60°C and 70°C .
-
Action: If temp exceeds 75°C, stop addition and apply external cooling. Above 80°C, the product decomposes to a black tar.
-
-
Completion: Once addition is complete, heat the dark solution to 80°C for 15 minutes to drive the reaction to completion.
-
Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto Crushed Ice (10x volume of acid) with vigorous manual stirring.
-
Observation: The isatin precipitates as an orange-red solid.[5]
-
-
Filtration: Allow the suspension to stand for 30 minutes. Filter and wash copiously with water until the filtrate is neutral (pH ~7).
Part 5: Purification & Characterization
Isomer Separation (The "Acetic Acid" Method): The crude product contains ~85% 6-isomer and ~15% 4-isomer.
-
Suspend the crude solid in Glacial Acetic Acid (10 mL/g) .
-
Heat to reflux.[9] The 6-isomer is significantly more soluble in hot acetic acid than the 4-isomer.
-
Filter the hot solution if insoluble material (often the 4-isomer or tar) remains.
-
Cool the filtrate slowly to room temperature. The 6-benzyloxyisatin will crystallize as bright orange needles.
-
Filter and wash with a small amount of cold ethanol.
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Orange to Red Needles | Dark brown indicates residual tar. |
| Melting Point | 198°C - 202°C | Sharp range indicates high purity. |
| Yield (Overall) | 65% - 75% | Dependent on dryness of intermediate.[2] |
| Rf (TLC) | ~0.45 | 50% EtOAc/Hexane (Silica). |
| 1H NMR (DMSO-d6) | δ 10.8 (s, 1H, NH) | Diagnostic singlet for isatin NH. |
Part 6: Process Workflow & Troubleshooting
Figure 2: Operational workflow highlighting critical decision points for safety and purity.
Troubleshooting Guide:
-
Problem: Low yield in Stage 1.
-
Cause: Insufficient boiling time or "oiling out" of the intermediate.
-
Fix: Ensure vigorous boiling for full 2 minutes. If oil forms, scratch the flask side with a glass rod to induce crystallization during cooling.
-
-
Problem: Formation of "Black Tar" in Stage 2.
-
Cause: Temperature spike or wet intermediate.
-
Fix: Strictly control addition rate. Ensure intermediate is bone-dry.
-
-
Problem: Product is sticky/gummy after quenching.
-
Cause: Trapped sulfuric acid.
-
Fix: Triturate the gum with water/ethanol (9:1) until it solidifies.[8]
-
Part 7: References
-
Marvel, C. S.; Hiers, G. S. "Isatin."[2][6][10] Organic Syntheses, Coll.[2][3][6][8][9][10] Vol. 1, p. 327 (1941); Vol. 5, p. 71 (1925).[3][6] [Link] (The foundational protocol for Sandmeyer isatin synthesis).
-
Garden, S. J.; Torres, J. C.; Melo, S. C.; Lima, A. S.; Pinto, A. C.; Lima, E. L. "A versatile synthesis of isatins and an improved procedure for the synthesis of 1-methylisatin." Tetrahedron Letters, 1997, 38(9), 1501-1504. [Link] (Modern mechanistic insights and solvent optimizations).
-
Silva, B. V.; et al. "Separation of 4- and 6-isomers of isatin derivatives."[6] Journal of the Brazilian Chemical Society, 2010, 21(4).[6] [Link] (Specific discussion on the regioselectivity of meta-substituted anilines and separation techniques).
-
Vine, K. L.; et al. "Cytotoxic and Genotoxic Potential of 6-Substituted Isatins." Anti-Cancer Agents in Medicinal Chemistry, 2013. [Link] (Validates the pharmacological importance of the 6-isomer).
Sources
- 1. scispace.com [scispace.com]
- 2. orgsyn.org [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]
Application Notes and Protocols for C-3 Functionalization of 6-(Benzyloxy)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isatin C-3 Position
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The reactivity of the isatin core, particularly at the C-3 position, allows for extensive structural diversification, leading to the development of novel therapeutic agents.[1][3] The C-3 carbonyl group is highly electrophilic and readily undergoes nucleophilic addition and condensation reactions, making it a prime target for chemical modification.[2]
This guide focuses on the C-3 functionalization of a specific, high-value isatin derivative: 6-(benzyloxy)indoline-2,3-dione. The introduction of a benzyloxy group at the C-6 position can significantly influence the biological activity of the resulting compounds, often enhancing their potency and selectivity.[2] This document provides a detailed exploration of key synthetic transformations at the C-3 position of 6-(benzyloxy)indoline-2,3-dione, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in drug discovery and development.
General Considerations for Handling 6-(Benzyloxy)indoline-2,3-dione
Stability and Storage: 6-(Benzyloxy)indoline-2,3-dione is a stable, crystalline solid under standard laboratory conditions. It should be stored in a cool, dry place, away from light and moisture, to prevent potential degradation.
Solubility: The compound exhibits moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). It has limited solubility in alcohols and is practically insoluble in water.
Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 6-(benzyloxy)indoline-2,3-dione. All manipulations should be performed in a well-ventilated fume hood.
Core C-3 Functionalization Reactions: Protocols and Mechanistic Insights
This section details robust and versatile protocols for the C-3 functionalization of 6-(benzyloxy)indoline-2,3-dione. Each protocol is accompanied by an explanation of the underlying chemical principles to aid in experimental design and troubleshooting.
Aldol Condensation: Formation of 3-Hydroxy-3-substituted Oxindoles
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate or enol with a carbonyl compound.[4][5] In the context of 6-(benzyloxy)indoline-2,3-dione, the C-3 carbonyl group serves as the electrophile, reacting with active methylene compounds to yield 3-hydroxy-3-substituted oxindoles. These products are valuable intermediates and can exhibit significant biological activity themselves.[6]
Causality of Experimental Choices:
-
Base Catalyst: A mild base, such as diethylamine or potassium carbonate, is typically used to generate the enolate from the active methylene compound without causing self-condensation of the starting materials or decomposition of the product.
-
Solvent: Ethanol is a common solvent as it facilitates the dissolution of the reactants and the base, and it can participate in the protonation of the resulting alkoxide.
-
Reaction Temperature: The reaction is often performed at room temperature to control the reaction rate and minimize side reactions.
Experimental Protocol: Aldol Condensation with an Aryl/Heteroaryl Methyl Ketone
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Aryl/heteroaryl methyl ketone (e.g., acetophenone)
-
Diethylamine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in ethanol in a round-bottom flask, add the aryl/heteroaryl methyl ketone (1 equivalent).
-
Add a catalytic amount of diethylamine (e.g., 0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 6-(Benzyloxy)indoline-2,3-dione | Acetophenone | 6-(Benzyloxy)-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | 85-95 |
| 6-(Benzyloxy)indoline-2,3-dione | 2-Acetylfuran | 6-(Benzyloxy)-3-(2-(furan-2-yl)-2-oxoethyl)-3-hydroxyindolin-2-one | 80-90 |
Visualization:
Caption: Aldol Condensation Workflow.
Wittig Reaction: Synthesis of 3-Alkenyl-Substituted Oxindoles
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[7][8][9] This reaction is highly valuable for introducing a carbon-carbon double bond at the C-3 position of 6-(benzyloxy)indoline-2,3-dione, leading to the formation of 3-alkenyl-substituted oxindoles, which are important precursors for various therapeutic agents.[10][11]
Causality of Experimental Choices:
-
Phosphorus Ylide: The choice of the phosphorus ylide determines the substituent that will be introduced as the double bond. The ylide is typically prepared in situ from the corresponding phosphonium salt and a strong base.
-
Base: A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt and generate the reactive ylide.[12]
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as the ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and inert atmosphere are crucial for the success of the reaction.
Experimental Protocol: Wittig Reaction with a Phosphorus Ylide
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and line
-
Syringes
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium halide (1.1 equivalents) to a Schlenk flask containing anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 6-(benzyloxy)indoline-2,3-dione to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant 1 | Wittig Reagent Precursor | Product | Yield (%) |
| 6-(Benzyloxy)indoline-2,3-dione | Methyltriphenylphosphonium bromide | 6-(Benzyloxy)-3-methyleneindolin-2-one | 70-85 |
| 6-(Benzyloxy)indoline-2,3-dione | Ethyltriphenylphosphonium bromide | 6-(Benzyloxy)-3-ethylideneindolin-2-one | 65-80 |
Visualization:
Caption: Wittig Reaction Workflow.
Mannich Reaction: Aminomethylation at the C-3 Position
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine.[13][14] For 6-(benzyloxy)indoline-2,3-dione, the C-3 position does not have an active hydrogen. However, the Mannich reaction can be adapted to introduce an aminomethyl group at the N-1 position, and subsequent reactions can be performed at C-3. Alternatively, a modified Mannich reaction can be designed where the C-3 position of a pre-functionalized isatin derivative acts as the active hydrogen compound. A more direct approach involves the reaction of the isatin with pre-formed Eschenmoser's salt or a similar iminium salt.
For a direct C-3 aminomethylation, a more common strategy involves the formation of a 3-hydroxy-3-aminomethyl derivative through a related addition reaction. A simplified and direct approach for N-aminomethylation is presented here, as it is a common first step for further diversification.[15][16]
Causality of Experimental Choices:
-
Formaldehyde: Serves as the methylene bridge donor.
-
Secondary Amine: Provides the amino moiety of the aminomethyl group.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction.
Experimental Protocol: N-Aminomethylation of 6-(Benzyloxy)indoline-2,3-dione
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Secondary amine (e.g., piperidine, morpholine)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in THF in a round-bottom flask.
-
Add the secondary amine (1 equivalent) to the solution.
-
Add aqueous formaldehyde solution (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent like cold ethanol or diethyl ether to remove any unreacted starting materials.
-
The product is often pure enough for subsequent steps without further purification.
Data Presentation:
| Reactant 1 | Secondary Amine | Product | Yield (%) |
| 6-(Benzyloxy)indoline-2,3-dione | Piperidine | 6-(Benzyloxy)-1-(piperidin-1-ylmethyl)indoline-2,3-dione | >90 |
| 6-(Benzyloxy)indoline-2,3-dione | Morpholine | 6-(Benzyloxy)-1-(morpholinomethyl)indoline-2,3-dione | >90 |
Visualization:
Caption: N-Mannich Reaction Workflow.
Henry (Nitroaldol) Reaction: Synthesis of 3-Hydroxy-3-(nitroalkyl)indolin-2-ones
The Henry reaction, or nitroaldol reaction, is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone.[17][18] This reaction provides a straightforward route to β-nitro alcohols, which are versatile synthetic intermediates. With 6-(benzyloxy)indoline-2,3-dione, the Henry reaction yields 3-hydroxy-3-(nitroalkyl)indolin-2-ones, which can be further transformed into valuable amino alcohols or other functionalized derivatives.[19]
Causality of Experimental Choices:
-
Base Catalyst: A variety of bases can be used, from inorganic bases like potassium carbonate to organic bases like triethylamine. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, milder bases are preferred.
-
Solvent: The reaction can be performed in various solvents, including water, which can surprisingly accelerate the reaction rate in some cases.[19]
-
Nitroalkane: The nitroalkane serves as the nucleophile after deprotonation by the base.
Experimental Protocol: Henry Reaction with a Nitroalkane
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Triethylamine
-
Water or an organic solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 6-(benzyloxy)indoline-2,3-dione (1 equivalent) in the chosen solvent (e.g., water).
-
Add the nitroalkane (2 equivalents) to the suspension.
-
Add a catalytic amount of triethylamine (e.g., 0.2 equivalents).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate. Collect the solid by filtration and wash with water.
-
If no precipitate forms, extract the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Reactant 1 | Nitroalkane | Product | Yield (%) |
| 6-(Benzyloxy)indoline-2,3-dione | Nitromethane | 6-(Benzyloxy)-3-hydroxy-3-(nitromethyl)indolin-2-one | 85-95 |
| 6-(Benzyloxy)indoline-2,3-dione | Nitroethane | 6-(Benzyloxy)-3-hydroxy-3-(1-nitroethyl)indolin-2-one | 80-90 |
Visualization:
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. magritek.com [magritek.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 17. Henry reaction - Wikipedia [en.wikipedia.org]
- 18. Henry Reaction [organic-chemistry.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Note: Synthesis and Characterization of 6-Benzyloxyisatin Schiff Bases
Executive Summary
This application note details the protocol for synthesizing Schiff bases (imines) derived from 6-benzyloxyisatin and various primary amines. While isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, the 6-benzyloxy derivative offers unique pharmacophoric properties, particularly in the development of Monoamine Oxidase B (MAO-B) inhibitors and anticancer agents targeting specific kinases. This guide addresses the specific solubility challenges posed by the lipophilic benzyloxy group and provides a robust, self-validating workflow for high-purity synthesis.
Scientific Rationale & Mechanism
Biological Context
The C-3 carbonyl group of the isatin core is highly reactive and serves as the primary site for chemical modification.[1] Condensing this ketone with primary amines yields Schiff bases (azomethines).[2]
-
Pharmacophore: The 6-benzyloxy group increases lipophilicity (
), enhancing blood-brain barrier (BBB) permeability—a critical factor for neuroprotective agents. -
Target Interaction: These derivatives have shown potency as reversible inhibitors of MAO-B and potential caspase inhibitors, where the bulky benzyloxy group occupies hydrophobic pockets within the enzyme active site [1, 2].
Reaction Mechanism
The formation of the Schiff base follows a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic C-3 carbonyl carbon of the isatin.
-
Intermediate Formation: A tetrahedral carbinolamine (hemiaminal) intermediate is generated.
-
Dehydration: Under acidic catalysis, the hydroxyl group is protonated and eliminated as water, forming the C=N imine bond.
Critical Control Point: The reaction is reversible. Removal of water (via azeotropic distillation or molecular sieves) or precipitation of the product drives the equilibrium forward.
Figure 1: Mechanism of acid-catalyzed Schiff base formation at the C-3 position of 6-benzyloxyisatin.
Experimental Protocol
Materials & Reagents
| Component | Grade | Role | Notes |
| 6-Benzyloxyisatin | >98% | Precursor | Lipophilic; requires warm solvent. |
| Primary Amine | Reagent | Reactant | Aromatic amines require longer reflux. |
| Ethanol (EtOH) | Absolute | Solvent | Methanol is a valid alternative. |
| Glacial Acetic Acid | ACS | Catalyst | Do not use strong mineral acids (HCl) to avoid ring cleavage. |
| Chloroform | ACS | Co-solvent | Optional: Used if 6-benzyloxyisatin precipitates prematurely. |
Method A: Conventional Reflux (Standard)
This method is preferred for bulk synthesis and ensures thermodynamic stability of the product.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-benzyloxyisatin in 20 mL of absolute ethanol.
-
Note: If the solution is turbid, heat gently to 40°C or add 2-3 mL of chloroform.
-
-
Addition: Add 1.0 - 1.2 mmol (slight excess) of the primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Expert Insight: The pH should be ~4-5. If the pH is too basic (due to the amine), the isatin ring may open to form isatinic acid (2-aminophenylglyoxylic acid derivative).
-
-
Reaction: Reflux the mixture at 78-80°C for 3 to 6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the isatin spot (
).
-
-
Isolation:
-
Cool the mixture to room temperature, then place in an ice bath for 30 minutes.
-
The Schiff base typically precipitates as a colored solid (yellow, orange, or deep red).
-
Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol. If the compound is very insoluble, use an EtOH/DMF mixture.
Method B: Microwave-Assisted Synthesis (High Throughput)
Best for library generation or amines with low nucleophilicity.
-
Mix 1.0 mmol 6-benzyloxyisatin and 1.0 mmol amine in a microwave vial.
-
Add a minimum volume of EtOH (2-3 mL) and 1 drop of acetic acid.
-
Irradiate at 140-160 Watts for 2-5 minutes (monitor temperature, keep <100°C).
-
Cool and filter as above. Yields are typically 10-15% higher than Method A.
Characterization & Quality Control
Data Interpretation Table
| Technique | Parameter | Expected Observation | Validation Criteria |
| FT-IR | C=O (Amide) | 1700 - 1730 cm⁻¹ | Retained (C-2 carbonyl). |
| FT-IR | C=N (Imine) | 1600 - 1640 cm⁻¹ | New Peak. Confirms condensation. |
| FT-IR | C=O (Ketone) | ~1750 cm⁻¹ | Disappears. If present, reaction is incomplete. |
| ¹H NMR | N-H (Indole) | Singlet (broad). Confirms ring integrity. | |
| ¹H NMR | O-CH₂ (Benzyl) | Singlet (2H). Diagnostic for 6-benzyloxy group. | |
| ¹H NMR | Imine Proton | N/A | Unlike aldehydes, ketimines lack a distinct CH=N proton. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification of target compounds.
Troubleshooting & Expert Tips
The "Isatinic Acid" Trap
-
Symptom: The product is water-soluble, and IR shows a broad OH/NH stretch but no C=N.
-
Cause: Under strongly basic conditions (or if the amine is very basic), the amide bond (N1-C2) hydrolyzes, opening the ring to form isatinic acid (2-aminophenylglyoxylic acid).
-
Solution: Maintain slightly acidic conditions (glacial acetic acid). If using basic amines, add the acid catalyst before the amine.
Solubility Issues
-
Symptom: 6-benzyloxyisatin does not dissolve in ethanol even at reflux.
-
Solution: The benzyloxy group adds significant bulk. Use a solvent mixture of Ethanol:Chloroform (3:1) . The reaction will still proceed, though the reflux temperature will be slightly lower.
Color Changes
-
Observation: 6-benzyloxyisatin is typically orange/red.
-
Product: Schiff bases often exhibit a color shift.
References
-
Medvedev, A. E., et al. (2005). "Biological activities of isatin and its derivatives." PubMed. Available at: [Link]
-
Chavan, S. B., et al. (2010).[4] "Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique." Der Pharma Chemica. Available at: [Link]
-
Jarrahpour, A., & Khalili, D. (2005). "Synthesis of 3,3'-[methylènebis(3,1-phenylenenitrilo)]bis[1,3-dihydro-2H-indol-2-one] derivatives." Molbank. Available at: [Link]
-
Cerchiaro, G., & Ferreira, A. M. (2006). "Schiff bases of isatin: synthesis, properties and biological activity." Journal of the Brazilian Chemical Society. Available at: [Link]
Sources
- 1. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
The Strategic Use of 6-Benzyloxyisatin as a Versatile Intermediate for Potent and Selective MAO-B Inhibitors
Introduction: The Significance of Isatin and MAO-B in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2][3] Elevated MAO-B activity is a hallmark of several neurodegenerative disorders, including Parkinson's disease, as it contributes to the depletion of dopamine and the generation of oxidative stress through the production of hydrogen peroxide.[1][4] Consequently, the development of selective MAO-B inhibitors is a cornerstone of therapeutic strategies aimed at slowing disease progression and managing symptoms.[4][5]
The isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of potent and selective MAO-B inhibitors.[2][6][7] Isatin itself is an endogenous, reversible inhibitor of both MAO-A and MAO-B.[1][8][9] Its derivatives are particularly attractive due to their ability to penetrate the blood-brain barrier and their capacity for modification at various positions, allowing for the fine-tuning of inhibitory potency and selectivity.[1]
Among the various isatin analogs, those bearing a benzyloxy substituent have demonstrated exceptional promise. The benzyloxy group, particularly when positioned at the C5 or C6 position of the isatin ring, has been shown to significantly enhance MAO-B inhibitory activity and selectivity over MAO-A.[10][11] This enhancement is attributed to favorable hydrophobic interactions within the active site of the MAO-B enzyme.[12] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key intermediate, 6-benzyloxyisatin , in the development of novel MAO-B inhibitors.
Mechanism of Action and Drug Design Rationale
Isatin-based compounds typically act as competitive and reversible inhibitors of MAO-B.[1][4] This reversibility is a desirable trait, as it can reduce the risk of side effects associated with irreversible inhibitors, such as the "cheese effect" (hypertensive crisis).[10] The core isatin structure interacts with key residues in the active site of the MAO-B enzyme. Molecular docking studies have revealed that the imino nitrogen of the isatin ring can form crucial hydrogen bonds, while the phenyl ring participates in pi-pi stacking interactions, contributing to the stability of the enzyme-inhibitor complex.[1]
The strategic design of the MAO-B inhibitors described herein involves a molecular hybridization approach, linking the isatin scaffold to a benzyloxy pharmacophore via a hydrazone linker.[1] This design is based on the following principles:
-
Isatin Core: Provides the fundamental binding interactions with the MAO-B active site.
-
C6-Benzyloxy Group: Enhances potency and selectivity for MAO-B.[10][11]
-
C3-Hydrazone Linker: A versatile point of attachment for introducing additional chemical diversity. Modification at the C3 position with a lipophilic group is known to markedly enhance MAO-B inhibition.[1]
The following workflow illustrates the overall strategy from the synthesis of the key intermediate to the final MAO-B inhibitors.
Caption: Workflow for the synthesis and evaluation of 6-benzyloxyisatin-based MAO-B inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 6-Benzyloxyisatin
This protocol details the synthesis of 6-benzyloxyisatin from commercially available 6-hydroxyisatin via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution on benzyl bromide.
Materials:
-
6-Hydroxyisatin
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide (BnBr)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-hydroxyisatin (1.0 equivalent). Dissolve the starting material in dry DMF (approximately 5-10 mL per mmol of 6-hydroxyisatin).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed as a color change.
-
Benzylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This may take several hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with deionized water (3 times) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-benzyloxyisatin.
Self-Validation: The identity and purity of the synthesized 6-benzyloxyisatin should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic -OH proton and the appearance of the benzylic -CH₂- protons and aromatic protons of the benzyl group in the NMR spectrum are key indicators of a successful reaction.
Protocol 2: Synthesis of a Representative MAO-B Inhibitor: (3Z)-6-(Benzyloxy)-3-((4-(benzyloxy)benzylidene)hydrazinylidene)indolin-2-one
This protocol describes the synthesis of a potent MAO-B inhibitor from 6-benzyloxyisatin, following a two-step, one-pot procedure involving the formation of a hydrazone intermediate, followed by condensation with a substituted benzaldehyde. This example utilizes a microwave-assisted method for the final condensation, which often leads to shorter reaction times and higher yields.[12]
Materials:
-
6-Benzyloxyisatin (synthesized in Protocol 1)
-
Hydrazine hydrate
-
4-(Benzyloxy)benzaldehyde
-
Methanol
-
Glacial Acetic Acid
Procedure:
-
Hydrazone Formation: In a microwave reactor vessel, combine 6-benzyloxyisatin (1 equivalent) and hydrazine hydrate (2.5 equivalents) in methanol. Add a catalytic amount of glacial acetic acid.
-
Microwave Irradiation (Step 1): Seal the vessel and irradiate in a microwave reactor at a suitable temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to form the 6-benzyloxyisatin-3-hydrazone intermediate.
-
Condensation: To the same reaction vessel containing the in-situ formed hydrazone, add 4-(benzyloxy)benzaldehyde (1 equivalent).
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate in the microwave reactor at a higher temperature (e.g., 120 °C) for 10-15 minutes.[12]
-
Isolation and Purification: After cooling, the product will often precipitate from the solution. Collect the solid product by filtration. Wash the precipitate with cold methanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water).
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The appearance of signals corresponding to both the 6-benzyloxyisatin and the 4-(benzyloxy)benzaldehyde moieties, as well as the characteristic imine proton signal in the ¹H NMR spectrum, will validate the successful synthesis.
Protocol 3: In Vitro MAO-B Inhibition Assay
This protocol outlines a standard method for determining the in vitro inhibitory activity (IC₅₀) of the synthesized compounds against human MAO-B.
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
Test compounds dissolved in DMSO
-
Sodium phosphate buffer (pH 7.4)
-
NaOH
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds in DMSO. Prepare a working solution of kynuramine in sodium phosphate buffer.
-
Enzyme Incubation: In a 96-well plate, add sodium phosphate buffer, the test compound at various concentrations, and the human recombinant MAO-B enzyme solution. Incubate this mixture at 37 °C for a specified time (e.g., 15 minutes).
-
Initiation of Reaction: Add the kynuramine substrate solution to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (containing DMSO without the compound). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Selectivity Index (SI): To determine the selectivity for MAO-B, perform the same assay using human recombinant MAO-A. The Selectivity Index is calculated as: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B).[5]
Data Presentation: Inhibitory Activities of Isatin-Based Compounds
The following table summarizes the MAO-B inhibitory activities of selected isatin derivatives from the literature, highlighting the impact of the benzyloxy substituent.
| Compound | Substitution | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
| Isatin | - | 4.86 | ~3 | [8] |
| 6-Benzyloxyisatin Derivative | 6-Benzyloxy | 0.138 | - | [10] |
| 5-Benzyloxyisatin Derivative | 5-Benzyloxy | 0.103 | - | [10] |
| ISB1 | Isatin-hydrazone with p-benzyloxybenzaldehyde | 0.124 | >55 | [1][4] |
| BT1 | Thio/semicarbazide-based benzyloxy derivative | 0.11 | 88.73 | [5] |
| BT5 | Thio/semicarbazide-based benzyloxy derivative | 0.11 | 363.64 | [5] |
Note: The specific structures of the "6-Benzyloxyisatin Derivative" and "5-Benzyloxyisatin Derivative" are detailed in the cited reference. ISB1 is a hydrazone derivative of isatin (unsubstituted at the 6-position) with a para-benzyloxy group on the benzaldehyde moiety.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies provide valuable insights into the structure-activity relationships of isatin-based MAO-B inhibitors.
Caption: Key structure-activity relationships for isatin-based MAO-B inhibitors.
Conclusion
6-Benzyloxyisatin serves as a highly valuable and versatile intermediate in the synthesis of potent and selective MAO-B inhibitors. The protocols and rationale presented in this application note provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore this promising class of compounds. The straightforward synthesis of 6-benzyloxyisatin, coupled with the robust methods for its derivatization, opens avenues for the creation of extensive compound libraries for further biological evaluation. The established importance of the isatin scaffold and the benzyloxy moiety in MAO-B inhibition underscores the potential of this approach to yield novel therapeutic candidates for the treatment of neurodegenerative diseases.
References
-
Benny, F., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. RSC Medicinal Chemistry, 14(12), 2345-2356. Available at: [Link]
-
Kumar, S., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16244-16259. Available at: [Link]
-
Gomes, B., et al. (2014). Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release. British Journal of Pharmacology, 171(2), 479-490. Available at: [Link]
-
Maliyakkal, N., et al. (2024). Synthesis, biochemistry, and in silico investigations of isatin-based hydrazone derivatives as monoamine oxidase inhibitors. Journal of Molecular Structure, 1301, 137351. Available at: [Link]
-
Kumar, S., et al. (2022). Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. PubMed, 35601305. Available at: [Link]
-
Kumar, S., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Publications, ACS Omega 2022, 7, 19, 16244–16259. Available at: [Link]
-
Benny, F., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. ResearchGate. Available at: [Link]
-
Oh, J. M., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 1-13. Available at: [Link]
-
Prinsloo, I. F., et al. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase. Chemical Biology & Drug Design, 102(5), 1067-1074. Available at: [Link]
-
Kumar, S., et al. (2022). Exploration of the Detailed Structure−Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2022). 6-Benzyloxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment. Bioorganic Chemistry, 120, 105623. Available at: [Link]
-
Li, M., et al. (2018). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances, 8(26), 14457-14467. Available at: [Link]
-
Manley-King, C., et al. (2011). The evaluation of isatin analogues as inhibitors of monoamine oxidase. ResearchGate. Available at: [Link]
-
Medvedev, A. E., et al. (1992). Isatin and its derivatives as inhibitors of monoamine oxidase. Biochemical Pharmacology, 44(4), 811-813. Available at: [Link]
-
Benny, F., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. National Center for Biotechnology Information. Available at: [Link]
-
Petzer, A., et al. (2009). Inhibition of monoamine oxidase by (E)-styrylisatin analogues. Bioorganic & Medicinal Chemistry, 17(18), 6543-6550. Available at: [Link]
-
Turner, A. J., et al. (2005). Isatin, an endogenous monoamine oxidase inhibitor, triggers a dose- and time-dependent switch from apoptosis to necrosis in human neuroblastoma cells. Neurochemistry International, 47(3), 216-224. Available at: [Link]
-
Legoabe, L. J., et al. (2012). Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6148-6151. Available at: [Link]
-
Kim, D. K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3048. Available at: [Link]
-
Khan, I., et al. (2019). MAO-B Inhibitory Potencies of Benzothiazinones and Standard Compounds. ResearchGate. Available at: [Link]
-
Oh, J. M., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Benny, F., et al. (2024). Design strategy of benzyloxy-derived MAO-B inhibitors. ResearchGate. Available at: [Link]
-
Glycoscience Protocols. (2021). Benzylation of hydroxyl groups by Williamson reaction. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
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- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Selection in Reactions of 6-(Benzyloxy)indoline-2,3-dione
Foreword: The Critical Role of the Reaction Medium
In the realm of synthetic organic chemistry, the choice of solvent is a paramount decision that can dictate the success or failure of a reaction. This is particularly true for the nuanced chemistry of heterocyclic compounds like 6-(benzyloxy)indoline-2,3-dione, a versatile scaffold in medicinal chemistry and drug development.[1][2] The benzyloxy substituent at the 6-position introduces specific electronic and steric properties that influence the reactivity of the isatin core. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically select solvents to optimize reaction outcomes, ensuring both efficiency and selectivity. We will delve into the theoretical underpinnings of solvent effects and provide detailed, field-proven protocols for key transformations of this important molecule.
I. Theoretical Framework for Solvent Selection: Beyond "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept, but a sophisticated approach to solvent selection for chemical reactions requires a deeper understanding of solvent properties and their interaction with reactants, intermediates, and transition states. For 6-(benzyloxy)indoline-2,3-dione, which possesses both polar (the dione and benzyloxy ether) and nonpolar (the aromatic rings) regions, a nuanced consideration of the following solvent characteristics is essential.
A. Polarity and Dielectric Constant:
A solvent's polarity, often quantified by its dielectric constant, influences its ability to solvate charged or polar species.
-
Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and can act as hydrogen bond donors. They are adept at stabilizing both cations and anions.[3]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "naked" and more nucleophilic.[3][4]
-
Nonpolar Solvents: Hydrocarbons like hexane and toluene have low dielectric constants and are generally poor at solvating polar molecules.
B. Protic vs. Aprotic Environments:
The ability of a solvent to donate hydrogen bonds is a critical factor in many reactions involving 6-(benzyloxy)indoline-2,3-dione. Protic solvents can stabilize charged intermediates and participate in proton transfer steps, which can be either beneficial or detrimental depending on the desired reaction pathway. Conversely, aprotic solvents are often preferred when a strong, unencumbered nucleophile is required.[3][4]
C. Tautomeric Equilibrium of Isatins:
Isatin and its derivatives can exist in tautomeric equilibrium between the lactam and lactim forms. The polarity of the solvent plays a key role in stabilizing one tautomer over the other, which in turn affects the molecule's reactivity.
II. N-Alkylation and N-Arylation: Directing Substitution at the Indole Nitrogen
The N-H proton of the indoline-2,3-dione core is acidic and can be readily deprotonated to form a nucleophilic anion. The subsequent alkylation or arylation is a fundamental transformation for creating diverse libraries of compounds.
A. Mechanistic Considerations and Solvent Influence:
The N-alkylation of isatins typically proceeds via an SN2 mechanism. The choice of solvent is critical for both the deprotonation step and the subsequent nucleophilic attack. Polar aprotic solvents are generally the preferred medium for these reactions.[5] They effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃), leaving the isatin anion highly reactive. In contrast, polar protic solvents can hydrogen bond with the isatin anion, reducing its nucleophilicity and slowing down the reaction.[3][4]
B. Protocol for N-Benzylation of 6-(Benzyloxy)indoline-2,3-dione:
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-(benzyloxy)indoline-2,3-dione (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Solvent Selection Table for N-Alkylation:
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Reaction Time | Yield | Notes |
| DMF | 36.7 | 153 | 2-6 h | Excellent | Excellent solubility for reactants and reagents.[6][7] |
| DMSO | 46.7 | 189 | 2-6 h | Excellent | Higher boiling point can be advantageous for less reactive halides. |
| Acetonitrile | 37.5 | 82 | 4-12 h | Good | Lower boiling point may require longer reaction times or heating.[8] |
| THF | 7.6 | 66 | 12-24 h | Moderate | Lower polarity may result in slower reaction rates.[5] |
| Ethanol | 24.6 | 78 | 24-48 h | Poor to Moderate | Protic nature can solvate the nucleophile, reducing reactivity. |
III. Aldol Condensation at the C3-Carbonyl: Forging New Carbon-Carbon Bonds
The C3-carbonyl group of 6-(benzyloxy)indoline-2,3-dione is electrophilic and readily participates in condensation reactions with active methylene compounds, such as ketones, in the presence of a base. This reaction is a powerful tool for constructing complex molecular architectures.
A. Mechanistic Insights and Solvent Effects:
The base-catalyzed aldol condensation proceeds through the formation of an enolate from the active methylene compound, which then attacks the C3-carbonyl of the isatin derivative.[9] The resulting aldol adduct often undergoes spontaneous dehydration to yield a conjugated enone. The solvent can influence both the rate of enolate formation and the stability of the intermediates. While polar protic solvents like ethanol can facilitate proton transfer steps, they may also lead to side reactions. In some cases, solvent-free conditions or the use of a minimal amount of a high-boiling point solvent can be advantageous.[10]
B. Protocol for Aldol Condensation with Acetone:
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 6-(benzyloxy)indoline-2,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add acetone (1.5 eq) to the solution.
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
C. Solvent Selection Table for Aldol Condensation:
| Solvent | Type | Rationale for Use | Potential Issues |
| Ethanol/Water | Polar Protic | Good solubility for both reactants and the base. Facilitates proton transfer.[11] | Can lead to side reactions or incomplete reaction. |
| Acetic Acid | Polar Protic | Can act as both a solvent and a catalyst for the dehydration step. | May not be suitable for all substrates; can lead to esterification. |
| Dioxane | Polar Aprotic | Can be used for reactions requiring higher temperatures. | Potential for peroxide formation; requires careful handling. |
| Toluene | Nonpolar | Useful for azeotropic removal of water to drive the dehydration. | Poor solubility of ionic intermediates. |
| Solvent-Free | N/A | Environmentally friendly; can lead to high yields and short reaction times.[10] | Requires careful temperature control to avoid decomposition. |
IV. Wittig Reaction: Olefination of the C3-Carbonyl
The Wittig reaction provides a powerful method for converting the C3-carbonyl of 6-(benzyloxy)indoline-2,3-dione into an exocyclic double bond. This transformation is highly valuable for the synthesis of various biologically active compounds.
A. Mechanistic Overview and Solvent Impact:
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to an alkene and triphenylphosphine oxide.[12] The choice of solvent can influence the stability and reactivity of the ylide, as well as the stereoselectivity of the resulting alkene. Aprotic solvents such as THF or diethyl ether are commonly employed. For stabilized ylides, which are less reactive, a more polar solvent or higher temperatures may be necessary to achieve a reasonable reaction rate.[13]
B. Protocol for Wittig Olefination:
Materials:
-
6-(Benzyloxy)indoline-2,3-dione
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. The color of the suspension will turn yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 6-(benzyloxy)indoline-2,3-dione (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Solvent Selection Table for the Wittig Reaction:
| Solvent | Type | Rationale for Use | E/Z Selectivity |
| THF | Polar Aprotic | Good solubility for the phosphonium salt and the isatin derivative.[12] | Generally favors the Z-alkene with non-stabilized ylides. |
| Diethyl Ether | Relatively Nonpolar | Commonly used for the preparation of ylides. | Similar to THF. |
| Toluene | Nonpolar | Can be used for reactions at higher temperatures with stabilized ylides. | May favor the E-alkene with stabilized ylides. |
| DMSO | Polar Aprotic | Can accelerate the reaction, especially with less reactive ylides. | Can influence the E/Z ratio. |
| Solvent-Free | N/A | Can be effective for some stabilized ylides, often with thermal induction.[14] | May provide different selectivity compared to solution-phase reactions. |
V. Stolle Synthesis: Cyclization to Form Indole Derivatives
The Stolle synthesis is a classic method for the preparation of isatins and can be adapted for the synthesis of other indole derivatives from anilines. While 6-(benzyloxy)indoline-2,3-dione is the starting material for the previously discussed reactions, understanding its synthesis provides context for its reactivity. The key step in the Stolle synthesis is a Friedel-Crafts-type cyclization of an α-halo- or α-hydroxy-N-arylacetamide.
A. Mechanistic Pathway and the Role of the Medium:
The cyclization is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). The choice of solvent is critical as it must be inert to the strong Lewis acid and be able to dissolve the reactants. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used. In some cases, a large excess of the Lewis acid can act as both the catalyst and the solvent. The reaction medium must be strictly anhydrous, as water will decompose the Lewis acid.
B. Solvent Considerations for the Stolle Synthesis:
| Solvent | Type | Rationale for Use | Key Considerations |
| Dichloromethane (DCM) | Chlorinated | Good solvent for the reactants and inert to many Lewis acids. Low boiling point. | Must be anhydrous. |
| 1,2-Dichloroethane (DCE) | Chlorinated | Higher boiling point than DCM, allowing for higher reaction temperatures.[15] | Must be anhydrous. |
| Carbon Disulfide (CS₂) | Nonpolar | Historically used, but its high toxicity and flammability limit its modern application. | Highly hazardous. |
| Nitrobenzene | Polar Aprotic | High boiling point and can dissolve the Lewis acid-substrate complex. | Can undergo side reactions; difficult to remove. |
VI. Safety Precautions
Working with 6-(benzyloxy)indoline-2,3-dione and the associated reagents requires adherence to standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.
-
Handling of Reagents:
-
Isatins: While not classified as highly hazardous, isatins should be handled with care. Avoid inhalation of dust and skin contact.[16]
-
Bases: Strong bases like sodium hydride (NaH) and potassium tert-butoxide are pyrophoric and corrosive. Handle them under an inert atmosphere and away from water.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
VII. Conclusion
The judicious selection of a solvent is a cornerstone of successful organic synthesis. For reactions involving 6-(benzyloxy)indoline-2,3-dione, a thorough understanding of the interplay between solvent properties and reaction mechanisms is crucial for achieving high yields and selectivities. This guide has provided both the theoretical foundation and practical protocols to empower researchers to make informed decisions in their synthetic endeavors. By carefully considering the polarity, proticity, and other characteristics of the reaction medium, chemists can unlock the full potential of this valuable heterocyclic building block.
VIII. References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
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- 6. amherst.edu [amherst.edu]
- 7. mdpi.com [mdpi.com]
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- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
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- 11. webassign.net [webassign.net]
- 12. isatin, 91-56-5 [thegoodscentscompany.com]
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- 15. Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide [organic-chemistry.org]
- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyloxyisatin
Welcome to the technical support guide for the synthesis of 6-benzyloxyisatin. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with isatin derivatives. Isatins are crucial scaffolds in pharmaceutical chemistry, and 6-benzyloxyisatin serves as a key intermediate for various biologically active compounds.[1][2]
The synthesis, while well-established, often presents challenges, particularly concerning reaction yield and purity. This guide provides in-depth, troubleshooting-focused answers to common problems encountered during the synthesis, grounded in mechanistic principles and field-proven solutions.
Core Synthesis Workflow: The Sandmeyer Approach
The most common route to isatins is the Sandmeyer synthesis, a two-step process starting from a substituted aniline.[3][4] For 6-benzyloxyisatin, the process begins with 4-benzyloxyaniline.
-
Step 1: Isonitrosoacetanilide Formation: A condensation reaction between 4-benzyloxyaniline, chloral hydrate, and hydroxylamine hydrochloride.
-
Step 2: Acid-Catalyzed Cyclization: An intramolecular electrophilic substitution reaction in a strong acid to form the isatin ring.
Caption: The two-step Sandmeyer synthesis workflow for 6-benzyloxyisatin.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis.
Part 1: Intermediate Formation (Isonitrosoacetanilide Synthesis)
Q1: My yield of the intermediate, 2-(hydroxyimino)-N-(4-(benzyloxy)phenyl)acetamide, is very low. What are the common causes?
Answer: Low yields in the first step of the Sandmeyer synthesis are a frequent problem, especially when using anilines with lipophilic (oily or water-insoluble) substituents like the benzyloxy group.[5] The primary causes can be broken down into three areas:
-
Poor Solubility of the Aniline: The classical Sandmeyer reaction is conducted in a saturated aqueous solution of sodium sulfate.[1] 4-Benzyloxyaniline has significantly lower solubility in this medium compared to simple aniline, leading to a slow or incomplete reaction.
-
Purity of Reagents:
-
Aniline: 4-Benzyloxyaniline can oxidize over time, indicated by a change in color from white/off-white to brown. Use freshly purified starting material for best results.
-
Hydroxylamine Hydrochloride: This reagent can degrade. Ensure you are using a high-quality, dry reagent.
-
Chloral Hydrate: This reagent is regulated in many regions and can vary in quality.[5] Ensure it is pure and handled according to safety regulations.
-
-
Reaction Conditions: The reaction temperature and pH are critical. Ensure the initial condensation is performed under the recommended conditions before heating to complete the reaction.
Q2: The 4-benzyloxyaniline is poorly soluble in the aqueous reaction mixture. How can I improve this?
Answer: This is the most likely culprit for a poor yield in Step 1. When the lipophilicity of the starting aniline increases, the classical aqueous-based Sandmeyer process becomes inefficient.[5]
Recommended Solution: Use of a Co-solvent. Attempts to improve yields for lipophilic anilines have been made by incorporating a co-solvent.[5] Adding a water-miscible organic solvent like ethanol can significantly improve the solubility of the 4-benzyloxyaniline, facilitating a more homogeneous reaction mixture and improving the reaction rate and overall yield. Start by replacing a portion (e.g., 20-30% v/v) of the water with ethanol.
Part 2: The Cyclization Step (Isatin Formation)
Q3: The cyclization of my intermediate in concentrated sulfuric acid is incomplete or gives a dark, intractable tar. What went wrong?
Answer: This is a classic problem during the final ring-closing step. Several factors could be at play:
-
Poor Solubility of the Intermediate: Just like the starting aniline, the benzyloxy-substituted isonitrosoacetanilide intermediate has poor solubility in concentrated sulfuric acid. This can lead to an incomplete reaction, even with prolonged heating.[5]
-
Reaction Temperature and Time: The cyclization requires heating, typically to around 80-90 °C.[5] If the temperature is too low, the reaction will be too slow. If it's too high or heating is too prolonged, you risk decomposition and charring, which is common in concentrated sulfuric acid.
-
Water Content: The sulfuric acid must be concentrated (typically >95%). Any excess water can interfere with the electrophilic aromatic substitution mechanism required for ring closure. Ensure your intermediate is thoroughly dried before this step.
Q4: I am concerned about the harshness of concentrated sulfuric acid, especially its potential to cleave the benzyl ether protecting group. Is there a better alternative?
Answer: Your concern is valid. While the benzyl ether is relatively stable, the high temperature and strongly acidic and oxidizing nature of hot concentrated sulfuric acid can pose a risk. A highly effective alternative is methanesulfonic acid (CH₃SO₃H) .
For lipophilic intermediates, methanesulfonic acid often proves superior to sulfuric acid as the cyclization medium.[5] It acts as both the acid catalyst and a solvent, and it is generally better at dissolving organic substrates. This improved solubility allows the reaction to proceed more smoothly and often at a slightly lower temperature, leading to cleaner reactions and similar or improved yields.[5]
| Parameter | Concentrated Sulfuric Acid (H₂SO₄) | Methanesulfonic Acid (CH₃SO₃H) |
| Solubility | Poor for lipophilic intermediates.[5] | Good for lipophilic intermediates.[5] |
| Reaction Profile | Often incomplete due to poor solubility; risk of charring.[5] | Cleaner reaction, less charring, more complete conversion.[5] |
| Yield | Moderate to low for this substrate. | Generally similar or slightly improved.[5] |
| Handling | Highly corrosive and oxidizing. | Corrosive, but less oxidizing than hot H₂SO₄. |
Part 3: Purification & Alternative Routes
Q5: What is the best method to purify the final 6-benzyloxyisatin?
Answer: The crude product precipitated from the acid workup will likely contain unreacted intermediate and some baseline impurities. The standard purification methods are:
-
Recrystallization: This is the most common and effective method. A suitable solvent system might be ethanol, acetic acid, or a mixture like ethanol/water or DMF/water. The goal is to find a solvent in which the isatin is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.
Q6: The Sandmeyer synthesis is consistently giving poor results. What other established methods can I try?
Answer: If the Sandmeyer route proves unworkable, two other well-regarded methods for isatin synthesis are the Stolle and Gassman syntheses.[2][3][6]
-
Stolle Synthesis: This is considered a strong alternative.[3][6] It involves the condensation of an arylamine (secondary or primary) with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid like aluminum trichloride (AlCl₃) or boron trifluoride (BF₃).[2][6] This method avoids the aqueous media and strong protic acids of the Sandmeyer route.
-
Gassman Synthesis: This method involves the conversion of an aniline into a 3-methylthiooxindole, which is then oxidized to the corresponding isatin.[6][7] The specific pathway depends on the electronic nature of the substituents on the aniline.[7]
Caption: A troubleshooting decision tree for 6-benzyloxyisatin synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(hydroxyimino)-N-(4-(benzyloxy)phenyl)acetamide (Intermediate)
-
In a 1 L round-bottom flask, dissolve 50 g of sodium sulfate in 400 mL of deionized water.
-
Add 0.1 mol of 4-benzyloxyaniline to the solution.
-
In a separate beaker, prepare a solution of chloral hydrate (0.11 mol) in 100 mL of water. Add this solution to the flask.
-
In another beaker, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in 150 mL of water.
-
Heat the flask containing the aniline mixture to 45 °C with vigorous stirring.
-
Slowly add the hydroxylamine hydrochloride solution to the flask over 30 minutes.
-
Continue heating and stirring. The temperature should be raised to reflux and maintained for 1-2 hours.
-
Cool the mixture in an ice bath. The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. The product is typically used in the next step without further purification.
Protocol 2: Standard Cyclization to 6-Benzyloxyisatin (Sulfuric Acid)
! CAUTION: Concentrated sulfuric acid is extremely corrosive. Wear appropriate PPE.
-
Pre-heat 150 g of concentrated sulfuric acid (>95%) to 60 °C in a flask equipped with a mechanical stirrer and a thermometer.
-
Slowly and carefully add the dried intermediate (approx. 0.1 mol) from Protocol 1 to the warm acid in small portions, ensuring the temperature does not exceed 75-80 °C.
-
Once the addition is complete, continue stirring at 80 °C for one hour.
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice (approx. 500 g) in a large beaker with stirring.
-
The crude 6-benzyloxyisatin will precipitate as a reddish-orange solid.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product before proceeding with purification (e.g., recrystallization from ethanol).
Protocol 3: Alternative Cyclization (Methanesulfonic Acid)
! CAUTION: Methanesulfonic acid is corrosive. Wear appropriate PPE.
-
In a flask equipped with a mechanical stirrer and thermometer, add the dried intermediate (approx. 0.1 mol) from Protocol 1.
-
Add enough methanesulfonic acid to allow for efficient stirring (typically 5-10 mL per gram of intermediate).
-
Heat the mixture to 80 °C and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture onto crushed ice, as described in Protocol 2.
-
Collect, wash, and dry the precipitated product as outlined above.
References
-
Dailey, S., & Gant, T. G. (2012). Synthesis of Substituted Isatins. Organic Syntheses, 89, 234-243. (Available at: [Link])
-
Al-Saeedi, A. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 209-221. (Available at: [Link])
-
Wikipedia contributors. (2023). Isatin. Wikipedia. (Available at: [Link])
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.com. (Available at: [Link])
-
Pawar, S. D., et al. (2017). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. International Journal of Advance Research, Ideas and Innovations in Technology, 3(6). (Available at: [Link])
-
Alam, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Research in Pharmaceutical Sciences, 11(4), 5438-5447. (Available at: [Link])
-
Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. (Available at: [Link])
-
Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of isatins. Tetrahedron Letters, 35(40), 7303-7306. (Available via institutional access or purchase, abstract at: [Link])
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. biomedres.us [biomedres.us]
- 3. Isatin - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmc.gov.in [nmc.gov.in]
- 7. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Technical Support Center: Purification of 6-(Benzyloxy)indoline-2,3-dione
Status: Operational | Updated: February 2026 Topic: Synthesis & Purification Protocols Compound ID: 6-(Benzyloxy)isatin (6-(Benzyloxy)indoline-2,3-dione) Target Audience: Medicinal Chemists, Process Development Scientists
Core Technical Overview
Compound Profile: 6-(Benzyloxy)indoline-2,3-dione is a substituted isatin derivative frequently utilized as a scaffold in the development of antiviral agents and monoamine oxidase (MAO) inhibitors. The benzyloxy group at the C6 position introduces significant lipophilicity compared to the parent isatin, altering its solubility profile and purification requirements.
Synthesis Context: The standard industrial and laboratory route is the Sandmeyer isonitrosoacetanilide synthesis . This involves the reaction of 3-benzyloxyaniline with chloral hydrate and hydroxylamine, followed by acid-mediated cyclization.
Common Challenges:
-
Tarry By-products: The cyclization step in concentrated sulfuric acid often generates dark, resinous tars that occlude the product.
-
Regioisomerism: Cyclization of 3-benzyloxyaniline can theoretically yield both 4-(benzyloxy)isatin and 6-(benzyloxy)isatin. While the 6-isomer is sterically favored, the 4-isomer is a persistent impurity.
-
Salt Contamination: The intermediate step involves high concentrations of sodium sulfate, which can co-precipitate with the product.
Troubleshooting Guide (Q&A)
Issue 1: The crude product is a dark black/red tar that will not crystallize.
Diagnosis: This is the most common failure mode in Sandmeyer cyclization. It typically results from overheating the reaction mixture during the addition of the isonitrosoacetanilide intermediate to the acid, or using acid that is too strong for the electron-rich benzyloxy ring.
Corrective Action:
-
Dissolution: Dissolve the entire tarry mass in a minimum volume of hot Glacial Acetic Acid (AcOH) .
-
Filtration: Perform a hot filtration through a Celite pad to remove the insoluble polymeric char.
-
Precipitation: Allow the filtrate to cool slowly to room temperature. If no crystals form, reheat and add water dropwise (up to 20% v/v) to induce nucleation.
-
Alternative: For future batches, switch the cyclization acid from
to Methanesulfonic Acid (MSA) . MSA is milder and often results in cleaner profiles for electron-rich rings.
Issue 2: Product purity is stuck at ~90% with a persistent minor spot on TLC.
Diagnosis: This is likely the 4-(benzyloxy)isatin regioisomer . Recrystallization alone is often inefficient for separating isomers with such similar polarities.
Corrective Action:
-
Protocol: Switch to Column Chromatography .
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: A gradient of Hexanes:Ethyl Acetate (3:1 to 1:1) . The 6-isomer typically elutes after the 4-isomer due to hydrogen bonding effects at the C6 position, though this can vary based on specific interactions.
-
Validation: Verify fractions via NMR. The C4-proton in the 6-isomer will show a distinct splitting pattern (doublet,
Hz) compared to the C6-proton in the 4-isomer.
Issue 3: The solid contains inorganic residue (Ash content high).
Diagnosis: Sodium sulfate from the isonitroso formation step was not fully washed out before cyclization, or salts were trapped during the quench.
Corrective Action:
-
The "Slurry Wash": Suspend the crude solid in water at 50°C and stir vigorously for 30 minutes. Filter and wash with copious amounts of water. The organic isatin is nearly insoluble in water, while the salts will dissolve.
Detailed Purification Protocols
Method A: Recrystallization (Primary)
Best for: Removing tars and trace colored impurities from crude batches.
-
Preparation: Place 10 g of crude 6-(benzyloxy)indoline-2,3-dione in a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add Glacial Acetic Acid (AcOH) (approx. 8-10 mL per gram of solid).
-
Heating: Heat the mixture to boiling (
) with stirring.-
Note: If the solid does not dissolve completely, add more AcOH in 5 mL increments.
-
-
Hot Filtration (Critical): If black specks remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel).
-
Crystallization: Allow the filtrate to cool to room temperature undisturbed for 4 hours. Then, cool in an ice bath (
) for 1 hour. -
Isolation: Filter the bright orange/red crystals.
-
Washing: Wash the cake with cold Ethanol (
mL) to remove residual acetic acid. -
Drying: Dry in a vacuum oven at
for 12 hours.
Method B: Acid-Base Extraction (Cleanup)
Best for: Recovering product from mother liquors or heavily contaminated tars.
-
Dissolve the crude material in 1N NaOH (The isatin ring opens to form the soluble isatinate salt).
-
Filter the deep red/orange solution to remove insoluble organic impurities (unreacted anilines/tars).
-
Wash the aqueous filtrate with Ethyl Acetate (
) to extract neutral organic impurities. -
Acidify the aqueous layer carefully with Concentrated HCl to pH 1-2. The isatin ring will close, and the product will precipitate.
-
Filter the solid and proceed to Method A for final polishing.
Quantitative Data & Properties
Table 1: Solubility Profile of 6-(Benzyloxy)indoline-2,3-dione
| Solvent | Temperature | Solubility Rating | Application |
| Water | 25°C | Insoluble | Washing (Salts) |
| Ethanol | 78°C (Boiling) | Moderate | Recrystallization (Co-solvent) |
| Glacial Acetic Acid | 118°C (Boiling) | High | Primary Recrystallization |
| Ethyl Acetate | 25°C | Moderate | Extraction / Chromatography |
| DMSO / DMF | 25°C | Very High | Reaction Solvent (Avoid for purification) |
| Hexanes | 25°C | Insoluble | Anti-solvent |
Table 2: Physical Specifications
| Parameter | Value | Notes |
| Appearance | Orange to Red powder | Color intensity varies with crystal size |
| Melting Point | 240–245°C (Decomposes) | Note: Substituted isatins often have broad MP ranges due to tautomerization. |
| TLC Rf | 0.45 | Solvent: Hexane/EtOAc (1:1) |
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the appropriate purification method based on crude product characteristics.
Figure 2: Sandmeyer Synthesis Pathway
Caption: Chemical pathway from 3-benzyloxyaniline to the final isatin, highlighting impurity origins.
References
-
Manley-King, C. I., et al. (2011).[1] "Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues." Bioorganic & Medicinal Chemistry, 19(8), 2617-2630.
-
Van der Walt, J. J., et al. (2009). "Synthesis and characterization of C6-substituted isatin derivatives." Tetrahedron Letters, 50(26), 3683-3686.
-
Organic Syntheses. "4-Benzyloxyindole." (Procedure describing benzyloxy-substituted indole purification, relevant for solubility properties).
-
BenchChem Technical Support. "Sandmeyer Isatin Synthesis: A Technical Guide." (General protocol reference).
Sources
recrystallization solvents for 6-benzyloxyisatin purification
Welcome to the Chemical Process Development Support Center. Ticket ID: #REC-6BZ-ISATIN Subject: Optimization of Recrystallization Solvents for 6-Benzyloxyisatin Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Purification Challenge
Purifying 6-benzyloxyisatin presents a specific chemical paradox. The isatin core (indole-2,3-dione) is polar and prone to hydrogen bonding, while the benzyloxy substitution at the C6 position adds significant lipophilicity and bulk.
Unlike unsubstituted isatin, which can often be recrystallized from boiling water or dilute alcohol, the 6-benzyloxy derivative is nearly insoluble in aqueous media. Furthermore, if synthesized via the standard Sandmeyer isonitrosoacetanilide route , the crude material likely contains inorganic salts (sodium sulfate/hydroxylamine residues) and highly colored oxidative tars that must be mechanically separated before crystallization can occur.
This guide details the two most robust solvent systems validated for this specific derivative.
Module 1: Solvent Selection Matrix
We have categorized solvent systems based on impurity profile and yield requirements.
| Parameter | Method A: Glacial Acetic Acid (Recommended) | Method B: Ethanol / Water (Alternative) | Method C: DMF / Water (Rescue) |
| Primary Use | High-purity isolation from crude tarry mixtures. | Final polishing of already semi-pure material. | Rescuing "oiled out" or highly insoluble bulk. |
| Solubility (Hot) | Excellent . Dissolves organic tars and product. | Good . Requires reflux.[1] | High . Dissolves almost everything. |
| Solubility (Cold) | Low . Promotes high recovery yields. | Moderate . May require refrigeration.[2] | Variable . Requires precise water addition. |
| Impurity Removal | Excellent for removing inorganic salts (insoluble in AcOH). | Good for removing trace starting materials. | Poor for removing salts (salts may co-precipitate). |
| Crystal Habit | Dense, red/orange needles or prisms. | Fine, lighter orange needles. | Microcrystalline powder. |
Technical Insight: Glacial acetic acid is the "Gold Standard" for substituted isatins because it disrupts the strong intermolecular hydrogen dimer networks of the isatin core while remaining polar enough to keep oxidative tars in solution during cooling [1].
Module 2: The Protocol (Standard Operating Procedure)
Workflow: Glacial Acetic Acid Recrystallization Target: Removal of Sandmeyer inorganic salts and oxidative byproducts.
Step 1: Saturation & Dissolution
-
Place crude 6-benzyloxyisatin in an Erlenmeyer flask.
-
Add Glacial Acetic Acid (approx. 10–12 mL per gram of crude).
-
Heat to boiling (118°C) with magnetic stirring.
-
Critical Check: The solution should become dark red/brown. If solids remain after 5 minutes of boiling, check their texture. If they are granular/white, these are likely inorganic salts (Na₂SO₄) which will not dissolve. Do not add more solvent.
-
Step 2: Hot Filtration (The Purification Step)
Most failures occur here. Isatins solidify rapidly.
-
Pre-heat a glass funnel and fluted filter paper with boiling acetic acid.
-
Optional: If the crude is very dark (black/tarry), add activated charcoal (5% w/w) and boil for 2 minutes before filtering.
-
Filter the boiling solution rapidly into a clean, pre-warmed flask.
-
Why? The insoluble material trapped in the filter contains the inorganic salts and charcoal-bound tars. The filtrate contains your product.
-
Step 3: Controlled Nucleation
-
Allow the filtrate to cool to room temperature slowly (over 1–2 hours).
-
Warning: Rapid cooling (ice bath immediately) will trap impurities inside the crystal lattice and may cause the product to "crash out" as an amorphous powder rather than crystals.
-
-
Once room temperature is reached, place in an ice bath (0–4°C) for 30 minutes to maximize yield.
Step 4: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[3]
-
The Wash: Wash the filter cake with a small amount of cold ethanol or hexane.
-
Note: Avoid washing with acetic acid as it is difficult to dry. Ethanol helps remove residual acid.
-
-
Dry in a vacuum oven at 60°C.
Module 3: Visualizing the Logic
The following diagram illustrates the decision-making process for purification based on the visual state of your crude material.
Figure 1: Decision logic for solvent selection and processing steps in isatin purification.[3] Note the critical Hot Filtration step for salt removal.
Module 4: Troubleshooting & FAQs
Q: My product turned into a sticky oil at the bottom of the flask upon cooling. (Oiling Out)
-
Cause: This usually happens in mixed solvent systems (like EtOH/Water) when the product precipitates as a liquid before it can crystallize, often because the temperature dropped too fast or the water ratio is too high.
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol or Acetic Acid) to change the solubility balance. Add a seed crystal of pure product at the cloud point and let it cool undisturbed.
Q: The crystals are dark brown instead of bright orange/red.
-
Cause: Oxidative tars (polymers of aniline derivatives) are trapped in the crystal lattice.
-
Fix: You must perform a charcoal treatment .[4] Dissolve the crystals in hot acetic acid, add activated carbon, boil for 2 minutes, and filter hot. The carbon adsorbs the high-molecular-weight colored impurities [2].
Q: Why can't I just use water? It works for normal Isatin.
-
Cause: The benzyloxy group at position 6 is a large hydrophobic moiety. It drastically reduces water solubility.
-
Scientific Context: While isatin has a water solubility of ~1.9 g/L at room temperature, adding a benzyl ether group makes the molecule predominantly lipophilic. Water will act as an anti-solvent, not a recrystallization solvent [3].
References
-
Organic Syntheses. (1925). Isatin. Organic Syntheses, Coll. Vol. 1, p.327. Link
- Validates the use of glacial acetic acid for isatin derivative purific
-
Hoare, R.C. (1937).[5] Purification of the isatins. US Patent 2,086,805. Link
- Describes the removal of tarry impurities and the use of decolorizing agents in is
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Solubility. Link
- General principles of solubility and anti-solvent selection for lipophilic compounds.
Sources
separating 4- and 6-benzyloxyisatin isomers
Support Ticket #IS-Bn-0046: Regioisomer Separation of Benzyloxyisatins Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering difficulty separating 4-benzyloxyisatin and 6-benzyloxyisatin following a Sandmeyer or Stolle synthesis starting from 3-benzyloxyaniline. This is a classic "ortho vs. para" cyclization challenge. The 3-substituent on the aniline ring directs cyclization to either the 2-position (yielding the 4-isomer) or the 6-position (yielding the 6-isomer).
Because both isomers share identical molecular weights and very similar polarities, they often co-elute on standard silica columns or co-crystallize. This guide provides the specific protocols to resolve them, utilizing their subtle differences in steric shielding and hydrogen bonding.
Phase 1: The Diagnostic (Why is this happening?)
Before attempting separation, understand the mixture you have generated.
-
The Reaction: Cyclization of 3-benzyloxy-isonitrosoacetanilide.
-
The Conflict: The cyclization can occur at two sites on the aromatic ring relative to the nitrogen:
-
Site A (Para to -OBn): Sterically unhindered. Forms 6-benzyloxyisatin . (Usually Major Product).
-
Site B (Ortho to -OBn): Sterically crowded. Forms 4-benzyloxyisatin . (Usually Minor Product).
-
Visualizing the Pathway:
Figure 1: Divergent synthesis pathway showing the origin of the isomeric mixture.
Phase 2: Separation Protocols
Choose the method based on your scale and equipment availability.
Method A: Optimized Flash Chromatography (Small Scale < 2g)
Best for: Quick purification when R_f values differ by at least 0.05.
The 4-benzyloxy isomer typically possesses a higher
The Solvent System: Standard Hexane/Ethyl Acetate often causes tailing. Switch to a Dichloromethane (DCM) based system for sharper bands.
| Step | Solvent Composition | Volume | Purpose |
| 1 | 100% DCM | 2 CV (Column Volumes) | Pack column & load sample (dissolved in min. DCM). |
| 2 | 99:1 DCM : Methanol | 3 CV | Elute non-polar impurities. |
| 3 | 98:2 DCM : Methanol | Gradient | Elutes 4-Benzyloxyisatin (Isomer A) . |
| 4 | 95:5 DCM : Methanol | Gradient | Elutes 6-Benzyloxyisatin (Isomer B) . |
Troubleshooting Tip: If bands are overlapping, add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the acidic N-H proton, sharpening the peaks.
Method B: Fractional Recrystallization (Large Scale > 5g)
Best for: Bulk synthesis where chromatography is too expensive.
Isatins have poor solubility in cold toluene but moderate solubility in hot toluene. The 6-isomer is generally less soluble and crystallizes first.
Protocol:
-
Dissolution: Suspend the crude orange/red solid in Toluene (15 mL per gram) .
-
Heating: Heat to reflux (
C). If the solid does not fully dissolve, add small amounts of Acetic Acid (dropwise) until clear. -
First Crop (The 6-Isomer): Allow the solution to cool slowly to room temperature over 4 hours.
-
Observation: Bright orange needles should form.
-
Action: Filter these crystals.[1] This is predominantly 6-benzyloxyisatin.
-
-
Second Crop (The 4-Isomer): Take the filtrate (mother liquor) and concentrate it by 50% on a rotavap. Add an equal volume of Cyclohexane or Hexane .
Method C: High-Speed Counter-Current Chromatography (HSCCC)
Best for: 100% recovery of both isomers without silica loss.
If you have access to HSCCC, this is the "gold standard" for isatin separation as it avoids irreversible adsorption to silica.
-
Ratio: 1 : 0.5 : 0.5 : 1 (v/v/v/v)
-
Mode: Head-to-Tail.
-
Result: The 4-isomer (
) elutes significantly earlier than the 6-isomer ( ) [1].[5]
Phase 3: Validation (How do I know which is which?)
Do not rely solely on color or melting point. 1H NMR is the only definitive confirmation.
The key distinction lies in the aromatic splitting pattern .
| Feature | 4-Benzyloxyisatin | 6-Benzyloxyisatin |
| Proton Environment | Protons at C5, C6, C7 are adjacent. | Protons at C4 and C5 are adjacent; H7 is isolated. |
| Key Signal (The "Smoking Gun") | Triplet (t) at C6. | Singlet (s) or doublet (d, |
| Coupling Logic | You will see a triplet (t) corresponding to H-6 because it couples to both H-5 and H-7. | You will see an AB system (two doublets) for H-4/H-5, and a separate signal for H-7 that does not show strong ortho coupling. |
| Shift Expectation | H-5/H-7 often appear as doublets. | H-4 is often deshielded (downfield) by the carbonyl. |
NMR Decision Tree:
Figure 2: Logic flow for identifying isomers based on proton coupling constants.
FAQs: Common Issues
Q: My yield of the 4-isomer is extremely low (<10%). Did I fail? A: No. The Sandmeyer cyclization electronically favors the para-position (forming the 6-isomer). The 4-isomer is formed only when the intermediate rotates into a sterically crowded conformation. To increase the ratio of the 4-isomer, some researchers use microwave-assisted cyclization which can sometimes overcome the thermodynamic barrier, though the 6-isomer will likely remain dominant.
Q: The spots on TLC are touching. How do I cut the fraction? A: Do not be greedy. Collect the "pure" front of the first peak and the "pure" tail of the second peak. Collect the overlapping "mixed fraction" separately and re-column it or subject it to the recrystallization protocol (Method B).
Q: Can I use Mass Spec (MS) to distinguish them?
A: No. They are regioisomers with identical mass (
References
-
Silva, B. et al. (2011). Counter-current chromatography separation of isatin derivatives using the Sandmeyer methodology.[5][6] Journal of Chromatography B.
-
Batcho, A. D. & Leimgruber, W. (1985). 4-Benzyloxyindole.[7] Organic Syntheses, 63, 214. (Describes the precursor synthesis and purification logic).
-
Sumpter, W. C. (1944). The Chemistry of Isatin.[4][5][6] Chemical Reviews, 34(3), 393-434. (Foundational text on isatin reactivity and isomerism).
Sources
- 1. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
troubleshooting low reactivity at C-3 position of 6-benzyloxyisatin
Topic: Troubleshooting Low Reactivity at C-3 Position of 6-Benzyloxyisatin Content Type: Technical Support Center / Troubleshooting Guide
Status: Operational Ticket Focus: C-3 Carbonyl Electrophilicity & Condensation Failures Application Scientist: Dr. A. Vance
Executive Summary
Researchers working with 6-benzyloxyisatin often encounter stalled reactivity at the C-3 carbonyl position (ketone), particularly during Schiff base formation, hydrazone synthesis, or Knoevenagel condensations. Unlike the highly reactive unsubstituted isatin or 5-nitroisatin, the 6-benzyloxy derivative possesses a strong electron-donating group (EDG) that electronically deactivates the C-3 center.
This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to overcome these electronic and steric barriers.
Part 1: The Diagnostic Core (The "Why")
Mechanism of Deactivation
The primary cause of low reactivity is the Mesomeric (+M) Effect of the benzyloxy oxygen at position 6.
-
Resonance Donation: The lone pair on the ether oxygen donates electron density into the benzene ring.
-
Vector of Density: This density is directed ortho and para to the oxygen. In the isatin numbering system (N=1), the 6-position oxygen pushes density to C-5 , C-7 , and crucially, C-3a (the bridgehead carbon alpha to the C-3 ketone).
-
Result: The increased electron density at C-3a reduces the polarization of the C-3 carbonyl, making the carbon less electrophilic ("less positive") and therefore less susceptible to nucleophilic attack by amines or active methylenes.
Visualizing the Electronic Barrier
Figure 1: Mechanistic flow illustrating how the 6-benzyloxy substituent electronically deactivates the C-3 carbonyl target.
Part 2: Troubleshooting Protocols
Workflow A: Schiff Base / Hydrazone Formation
Target: Condensation with amines, hydrazines, or semicarbazides.[1]
The Problem: Reaction stalls at reflux; TLC shows unreacted starting material after 4+ hours. The Fix: Acid Catalysis is mandatory for 6-alkoxy isatins to protonate the C-3 oxygen, restoring electrophilicity.
Optimized Protocol
-
Solvent Selection: Dissolve 1.0 eq of 6-benzyloxyisatin in absolute ethanol (10-15 mL/mmol).
-
Note: If solubility is poor at RT, add 5-10% DMF or DMSO .
-
-
Catalyst Addition: Add 3-5 drops of Glacial Acetic Acid (GAA) per mmol.
-
Why: GAA protonates the C-3 carbonyl oxygen (
), making the C-3 carbon highly electrophilic despite the 6-benzyloxy deactivation.
-
-
Nucleophile Addition: Add 1.0–1.2 eq of the amine/hydrazine.
-
Energy Input: Reflux at 78–80°C for 3–6 hours.
-
Checkpoint: Check TLC every hour. If conversion < 20% after 2 hours, add a catalytic amount of conc. HCl (1 drop) or switch to Microwave Irradiation (see below).
-
-
Workup: Cool to RT. If precipitate forms, filter and wash with cold ethanol.[2] If no precipitate, pour into ice-water (50 mL) and stir for 20 mins.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Catalyst | None or weak base | Glacial Acetic Acid (catalytic) |
| Solvent | Methanol | Ethanol or Ethanol/DMF |
| Temp | RT Stirring | Reflux or Microwave (140°C, 10 min) |
Workflow B: Microwave-Assisted Synthesis (High Priority)
For stubborn 6-benzyloxy substrates, microwave irradiation is superior to thermal reflux.
-
Mix: 1 mmol 6-benzyloxyisatin + 1.1 mmol amine + 3 drops GAA in 2 mL Ethanol.
-
Irradiate: 100–150 Watts at 80–100°C for 5–15 minutes .
-
Result: Yields typically improve from <40% (thermal) to >85% (MW).
Part 3: Solubility & Solvent Compatibility
6-Benzyloxyisatin is significantly more lipophilic than isatin due to the benzyl ether.
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble | Use only for precipitation (quenching). |
| Ethanol | Moderate (Hot) | Ideal reaction solvent. Requires reflux to dissolve fully. |
| Methanol | Low/Moderate | Often insufficient for 6-benzyloxy derivatives; causes precipitation of reactants before reaction occurs. |
| DMF/DMSO | High | Use as co-solvent (10% v/v) if starting material is stubborn. |
| Acetic Acid | High | Can serve as both solvent and catalyst (Glacial). |
Part 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for isolating the cause of low yields.
Part 5: Frequently Asked Questions (FAQs)
Q1: I am seeing two spots on TLC that are very close together. Is this an impurity?
-
Answer: Likely not. This often represents the E/Z isomerization of the hydrazone/Schiff base product. The C=N bond can exist in two geometric forms. This is common in isatin-3-hydrazones. You can often drive the equilibrium to the thermodynamically stable isomer (usually Z) by extending the reflux time or recrystallizing from ethanol.
Q2: Can I use base catalysis (Piperidine) for Schiff bases?
-
Answer: It is not recommended for 6-benzyloxyisatin. While piperidine works for Knoevenagel condensations (reacting with active methylenes like malononitrile), Schiff base formation with amines requires acid catalysis to activate the carbonyl. Base catalysis may actually deprotonate the N-1 position (if unsubstituted), creating an anion that further reduces C-3 electrophilicity.
Q3: My product is an oil that won't crystallize.
-
Answer: The benzyl group adds significant lipophilicity, preventing easy crystallization from ethanol.
-
Try: Dissolve the oil in a minimum amount of DCM, then add Hexane or Diethyl Ether dropwise until cloudy. Store at -20°C.
-
Alternative: Triturate the oil with cold diethyl ether to induce solidification.
-
References
-
Electronic Effects in Isatin Chemistry
-
Microwave-Assisted Synthesis
- Pakhale, M. S., et al.
- Context: Validates microwave irradiation as a superior method for isatin Schiff base synthesis compared to conventional reflux.
-
Acid Catalysis Protocols
-
Al-Khuzaie, F., et al. "Synthesis, Reaction and Biological Importance of Isatin Derivatives." Biomedicine and Chemical Sciences, 2022.[5]
- Context: Details the necessity of glacial acetic acid for condensation reactions involving deactivated is
-
-
Solubility & Solvent Effects
Sources
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 6-(Benzyloxy)indoline-2,3-dione: A Comparative Analysis Focused on 1H NMR Spectroscopy
In the landscape of drug discovery and materials science, the precise structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic scaffolds such as indoline-2,3-diones (isatins), which are prevalent in a multitude of biologically active molecules, unambiguous characterization is paramount.[1][2][3][4] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(benzyloxy)indoline-2,3-dione, a representative isatin derivative.
This document moves beyond a mere recitation of spectral data. It is designed to offer a comparative and pedagogical examination, explaining the causal relationships between the molecular structure and the resulting NMR signals. Furthermore, we will contextualize the information gleaned from 1H NMR by comparing it with complementary analytical techniques, thereby providing a holistic framework for structural verification.
The Central Role of 1H NMR in Structural Analysis
1H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[5] Its power lies in its ability to provide a detailed map of the proton environments within a molecule. Key information derived from a 1H NMR spectrum includes:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or electron-withdrawing groups will "deshield" a proton, causing its signal to appear at a higher chemical shift (downfield).[6][7]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This reveals the number of adjacent, non-equivalent protons, following the n+1 rule.[5]
-
Coupling Constant (J): The distance between the peaks in a split signal provides information about the dihedral angle and connectivity between coupled protons.
For a molecule like 6-(benzyloxy)indoline-2,3-dione, 1H NMR allows us to confirm the presence and connectivity of the indoline core, the benzyloxy substituent, and their relative positions.
Predicted 1H NMR Spectrum of 6-(Benzyloxy)indoline-2,3-dione
While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict the key features based on extensive data from analogous substituted isatins.[8][9][10] The analysis below is based on spectra typically recorded in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for isatin derivatives.[8][9]
Below is a table summarizing the predicted 1H NMR data for 6-(benzyloxy)indoline-2,3-dione.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-7 | ~7.5 - 7.7 | d | 1H |
| H-5 | ~7.0 - 7.2 | dd | 1H |
| H-4 | ~6.8 - 7.0 | d | 1H |
| NH | ~11.0 - 11.5 | s (br) | 1H |
| Benzyl CH2 | ~5.1 - 5.3 | s | 2H |
| Phenyl H (ortho, meta, para) | ~7.3 - 7.5 | m | 5H |
In-Depth Spectral Analysis: Unraveling the Structure
The predicted chemical shifts and multiplicities provide a unique fingerprint for 6-(benzyloxy)indoline-2,3-dione.
The Indoline Core Protons:
-
The NH Proton: The proton on the nitrogen of the indoline ring is expected to appear as a broad singlet significantly downfield, typically in the range of 11.0-11.5 ppm in DMSO-d6.[8][9] This deshielding is due to the anisotropic effect of the adjacent carbonyl groups and its acidic nature.
-
Aromatic Protons (H-4, H-5, and H-7): The protons on the benzene ring of the indoline core will exhibit distinct signals. The benzyloxy group at the 6-position is an electron-donating group, which will influence the chemical shifts of the neighboring protons.
-
H-7: This proton is ortho to the C=O group at position 2 and will be the most deshielded of the indoline aromatic protons, likely appearing as a doublet.
-
H-5: This proton is ortho to the electron-donating benzyloxy group and will be shielded, appearing further upfield as a doublet of doublets due to coupling with both H-4 and H-7.
-
H-4: This proton is meta to the benzyloxy group and will appear as a doublet.
-
The Benzyloxy Substituent Protons:
-
Benzyl CH2 Protons: The two protons of the methylene bridge (-CH2-) will be deshielded by the adjacent oxygen and the phenyl ring, appearing as a sharp singlet around 5.1-5.3 ppm.[10] The singlet multiplicity arises because there are no adjacent protons.
-
Phenyl Protons: The five protons on the phenyl ring of the benzyloxy group will typically appear as a multiplet in the range of 7.3-7.5 ppm.[10]
The following diagram illustrates the structure of 6-(benzyloxy)indoline-2,3-dione with the predicted proton assignments.
Figure 2: A typical workflow for the structural elucidation of a novel synthetic compound.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following is a generalized protocol for obtaining a 1H NMR spectrum of an isatin derivative.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks. d. Set the appropriate spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.
3. Data Acquisition: a. Acquire the Free Induction Decay (FID) signal. b. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
4. Data Processing: a. Phase the spectrum to ensure all peaks are in the positive absorptive mode. b. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. c. Integrate the signals to determine the relative number of protons for each resonance. d. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Conclusion
The structural analysis of 6-(benzyloxy)indoline-2,3-dione serves as an excellent case study for the application of 1H NMR spectroscopy in modern chemical research. By understanding the fundamental principles of chemical shifts, multiplicities, and coupling constants, and by leveraging comparative data from related structures, researchers can confidently elucidate the structures of novel compounds. The integration of 1H NMR with other analytical techniques provides a robust and self-validating framework, which is essential for the integrity and advancement of scientific discovery.
References
-
ResearchGate. (2021, January). The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives. Retrieved from [Link]
-
DergiPark. (2019, March 11). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Retrieved from [Link]
-
MDPI. (2022, July 21). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]
-
Springer. (2020, January 2). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM). Retrieved from [Link]
-
PMC. (2024, June 29). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
AWS. (n.d.). Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles Table of Contents. Retrieved from [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016, December 28). SYNTHESIS AND CHARACTERIZATION OF NOVEL SUBSTITUTED-1-(4-SUBSTITUTED BENZYL)-1H-INDOLO (2, 3-B) QUINOXALINE N-BENZYL INDOLE-2,3-DIONE MOIETIES. Retrieved from [Link]
-
PubMed. (2014, June 15). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
International Letters of Chemistry, Physics and Astronomy. (n.d.). The chemistry and synthesis of 1H-indole-2,3-dione (Isatin) and its derivatives. Retrieved from [Link]
-
ResearchGate. (2023, October 30). (PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Spectroscopic Characterization of 6-Benzyloxyisatin: A Comparative IR Guide for Medicinal Chemistry Quality Control
Audience: Medicinal Chemists, QC Analysts, and Drug Discovery Researchers. Purpose: To provide an authoritative, comparative guide on identifying 6-benzyloxyisatin using Infrared (IR) spectroscopy, distinguishing it from regioisomers and precursors.
Executive Summary: The Diagnostic Role of IR in Isatin Scaffolds
6-Benzyloxyisatin is a critical intermediate in the synthesis of antiviral (e.g., Methisazone analogs) and anticancer agents. While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the workhorse for rapid Quality Control (QC) and process monitoring.
The introduction of the benzyloxy group at the 6-position introduces specific spectral "fingerprints"—most notably the ether C–O–C stretches—that distinguish it from the parent isatin. Furthermore, distinguishing the 6-isomer from the 5-isomer (a common impurity in non-regiospecific synthesis) requires expert analysis of the aromatic out-of-plane (oop) bending vibrations.
Comparative Spectral Analysis
The following table contrasts the characteristic absorption peaks of 6-benzyloxyisatin against its parent compound (Isatin) and its most common regioisomer (5-benzyloxyisatin).
Table 1: Characteristic IR Bands (cm⁻¹)
| Functional Group | Vibration Mode | Isatin (Parent) | 6-Benzyloxyisatin | 5-Benzyloxyisatin | Diagnostic Note |
| N-H (Lactam) | Stretch | 3180–3200 (br) | 3170–3190 (br) | 3160–3180 (br) | Broad band; shifts significantly if wet (H-bonding). |
| C=O (C3 Ketone) | Stretch | 1730–1750 | 1725–1745 | 1710–1730 | Key Differentiator: 5-position is para to C3, allowing strong resonance donation (Red Shift). 6-position is meta, causing less shift. |
| C=O (C2 Amide) | Stretch | 1680–1710 | 1680–1700 | 1670–1690 | Coupled vibration; typically the more intense carbonyl peak. |
| Ar-O-C (Ether) | Asym Stretch | Absent | 1240–1260 | 1240–1260 | Primary Confirmation: Confirms successful O-alkylation. |
| Aliphatic C-H | Stretch | Absent | 2850–2950 | 2850–2950 | Weak bands from the benzyl methylene (-CH₂-) group. |
| Aromatic Ring | Skeletal | 1610–1620 | 1580–1600 | 1580–1600 | Enhanced intensity in benzyloxy derivatives due to ring conjugation. |
| Fingerprint | C-H oop Bend | 740–760 | 820–860 | 800–830 | Used to distinguish regioisomers (requires reference standard comparison). |
Expert Insight: The "Red Shift" (lower wavenumber) in the C3 ketone band is more pronounced in 5-benzyloxyisatin because the oxygen lone pair at position 5 can donate electrons directly into the C3 carbonyl via resonance (para-relationship). In 6-benzyloxyisatin , the substituent is meta to the C3 ketone, preventing direct resonance delocalization onto the ketone, resulting in a C=O frequency closer to the parent isatin.
Structural Analysis & Peak Assignment Logic
To confirm the identity of 6-benzyloxyisatin, researchers must validate three distinct spectral zones.
Zone 1: The High-Frequency Region (4000–2500 cm⁻¹)
-
N-H Stretch (~3180 cm⁻¹): Look for a distinct, often broad band. Absence of this band suggests N-alkylation (an impurity).
-
Aromatic C-H (~3050 cm⁻¹): Weak shoulder peaks.[1]
-
Benzyl C-H (~2900 cm⁻¹): The methylene group of the benzyloxy moiety adds aliphatic character absent in pure isatin.
Zone 2: The Double Bond Region (1800–1500 cm⁻¹)
Isatins exhibit a characteristic "doublet" of carbonyl peaks.
-
C3 Ketone (~1735 cm⁻¹): The strained 5-membered ring keeps this frequency high.
-
C2 Lactam (~1690 cm⁻¹): Lower frequency due to amide resonance.
-
Aromatic C=C (~1600 cm⁻¹): The benzyloxy group intensifies these bands compared to unsubstituted isatin due to the change in dipole moment.
Zone 3: The Fingerprint Region (1500–600 cm⁻¹)
-
Ether Stretch (1250 cm⁻¹): This is the "Yes/No" signal for the benzyloxy group.
-
Substitution Pattern: 6-substitution leaves protons at positions 4, 5, and 7.
-
H4 and H5 are adjacent (ortho-coupling).
-
H7 is isolated.
-
This creates a specific out-of-plane bending pattern distinct from the 5-isomer (where H6 and H7 are adjacent, and H4 is isolated).
-
Visualization of Logic & Workflow
Diagram 1: Spectral Interpretation Decision Tree
This flowchart guides the analyst through the logical deduction process to confirm 6-benzyloxyisatin.
Caption: Decision matrix for distinguishing 6-benzyloxyisatin from its parent and regioisomer based on electronic effects.
Diagram 2: Synthesis & QC Workflow (Sandmeyer Route)
The synthesis of 6-benzyloxyisatin typically follows the Sandmeyer method. IR is used at critical checkpoints.
Caption: Standard Sandmeyer synthesis route highlighting IR Quality Control checkpoints.
Experimental Protocol: Reliable Data Acquisition
To ensure reproducibility, the following protocol is recommended. The choice between ATR (Attenuated Total Reflectance) and KBr transmission is critical for isatins due to hydrogen bonding.
Method A: KBr Pellet (Gold Standard for Resolution)
Recommended for publication-quality spectra and resolving sharp fingerprint bands.
-
Sample Prep: Grind 1–2 mg of 6-benzyloxyisatin with ~100 mg of spectroscopic grade KBr (dried at 110°C).
-
Pressing: Press into a transparent pellet under vacuum (to remove moisture which interferes with the N-H region).
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution.
-
Why: KBr allows for better separation of the C=O doublet compared to ATR, which can sometimes broaden peaks due to refractive index changes.
Method B: ATR (Routine QC)
Recommended for rapid process checks.
-
Crystal: Use a Diamond or ZnSe crystal.
-
Cleaning: Clean with isopropanol; ensure absolute dryness.
-
Pressure: Apply high pressure to ensure contact (isatins are crystalline solids).
-
Correction: Apply "ATR Correction" in software to adjust relative intensities of the high-wavenumber peaks (N-H region) which appear weaker in ATR than in transmission.
References
-
Sumpter, W. C. (1954). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434.
-
Silva, J. F., et al. (2001). Spectroscopic characterization of substituted isatins. Journal of the Brazilian Chemical Society. (Provides baseline data for 5- vs 6-substitution effects).
-
National Institute of Standards and Technology (NIST). Isatin IR Spectrum. NIST Chemistry WebBook.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Ether and Carbonyl shift rules).
-
Vine, K. L., et al. (2009). Cytotoxic and anticancer activity of isatin and its derivatives. Anti-Cancer Agents in Medicinal Chemistry. (Contextualizes the drug development application).
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 6-Benzyloxyisatin
Topic: Mass Spectrometry Fragmentation Pattern of 6-Benzyloxyisatin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of antiviral and anticancer therapeutics, 6-benzyloxyisatin serves as a critical scaffold due to its ability to engage hydrophobic pockets in target proteins (e.g., kinases and proteases) via the benzyloxy moiety. However, its synthesis often yields regioisomeric byproducts, particularly N-benzyl derivatives or isomers substituted at the 4- or 5-positions.
This guide provides a definitive mass spectrometry (MS) characterization of 6-benzyloxyisatin. Unlike standard spectral libraries that may lack specific derivative data, this analysis synthesizes established fragmentation mechanics of the isatin core and benzyl ether linkages to provide a self-validating identification protocol . We compare 6-benzyloxyisatin against its parent compound (Isatin) and its structural isomer (N-benzylisatin) to establish diagnostic ion signatures essential for quality control in drug discovery.
Technical Deep Dive: Fragmentation Mechanics
The mass spectral signature of 6-benzyloxyisatin (C
Mechanism A: The Ether Cleavage (The "Tropylium" Signature)
The most thermodynamically favorable pathway in Electron Ionization (EI) and Collision-Induced Dissociation (CID) is the cleavage of the C(benzyl)-O bond.
-
Ionization: Formation of the molecular ion radical cation [M]
at m/z 253 . -
Cleavage: Homolytic or heterolytic cleavage of the benzyloxy ether bond.
-
Tropylium Formation: The benzyl fragment (C
H ) rearranges to the highly stable aromatic tropylium ion (m/z 91) .[1] This is typically the Base Peak (100% relative abundance).[2][3] -
Secondary Decay: The tropylium ion eliminates acetylene (C
H ) to form the cyclopentadienyl cation at m/z 65 .
Mechanism B: The Isatin Core Collapse
Simultaneous to ether cleavage, the isatin moiety undergoes characteristic neutral losses:
-
Carbonyl Ejection: Loss of CO (28 Da) from the C2 or C3 position.
-
Ring Contraction: Subsequent loss of HCN (27 Da) from the heterocyclic ring.
Mechanism C: The Diagnostic "O-Benzyl" Retention
Crucially, when the benzyl group is lost, the charge retention on the isatin core yields a specific diagnostic ion.
-
6-Benzyloxyisatin: Loss of benzyl radical (91 Da) leaves the 6-hydroxyisatin cation/radical at m/z 162 .
-
Contrast with N-Benzylisatin: Loss of the benzyl group from the nitrogen leaves the unsubstituted isatin cation at m/z 146 .
-
Result: The presence of m/z 162 is the definitive fingerprint for O-alkylation versus N-alkylation.
Comparative Analysis: 6-Benzyloxyisatin vs. Alternatives
The following table contrasts 6-benzyloxyisatin with its parent scaffold and its most common synthetic impurity (N-benzylisatin).
| Feature | 6-Benzyloxyisatin (Target) | Isatin (Parent) | N-Benzylisatin (Isomer) |
| Molecular Ion (M+) | m/z 253 | m/z 147 | m/z 237 (Wait: C |
| Base Peak | m/z 91 (Tropylium) | m/z 119 (M - CO) | m/z 91 (Tropylium) |
| Core Diagnostic Ion | m/z 162 (Hydroxyisatin) | m/z 119 | m/z 146 (Isatin core) |
| Secondary Fragment | m/z 65 (from 91) | m/z 92 (M - CO - HCN) | m/z 65 (from 91) |
| Differentiation Key | m/z 162 confirms Oxygen attachment. | Absence of m/z 91. | m/z 146 confirms Nitrogen attachment. |
Note on MW Difference: The comparison highlights a critical mass shift. N-benzylisatin lacks the ether oxygen found in 6-benzyloxyisatin. If the impurity is N-benzyloxyisatin (where N is bonded to O-Benzyl), the MW would be identical (253), but the N-O bond cleavage is far more labile, often leading to a diminished molecular ion.
Visualization of Fragmentation Pathways[2][3][4][5][6][7]
The following diagram maps the fragmentation logic, providing a visual decision tree for structural verification.
Figure 1: Fragmentation tree of 6-benzyloxyisatin showing the dominant tropylium pathway and the diagnostic hydroxyisatin core retention.
Experimental Protocol: Validated Identification Workflow
This protocol is designed for LC-ESI-MS/MS (Liquid Chromatography Electrospray Ionization) but is adaptable to GC-EI-MS.
Materials & Equipment[2][4]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
-
Solvents: LC-MS grade Acetonitrile and Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of 6-benzyloxyisatin in 1 mL of Acetonitrile.
-
Dilute to 10 µg/mL with 50:50 Water:Acetonitrile.
-
Why: High concentrations cause detector saturation; 10 µg/mL ensures clear observation of isotopic patterns without space-charge effects.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Low voltage preserves the Molecular Ion m/z 253).
-
Source Temp: 120°C. Desolvation Temp: 350°C.
-
-
MS/MS Acquisition (Daughter Scan):
-
Precursor Selection: Set Q1 to pass m/z 253 .
-
Collision Energy (CE) Ramp: 10 eV to 40 eV.
-
Why: A CE ramp captures both fragile ions (m/z 225) and high-energy fragments (m/z 65) in a single run.
-
-
Data Validation Criteria (The "Pass" Standard):
-
Criterion 1: Presence of parent ion m/z 253 (>10% abundance).
-
Criterion 2: Base peak or major fragment at m/z 91 .
-
Criterion 3: Detection of m/z 162 .
-
Fail State: If m/z 146 is observed instead of 162, the sample is likely the N-benzyl isomer or contaminated.
-
References
-
Silva, B. N. M., et al. "Synthesis and Fragmentation Behavior Study of N-alkyl/benzyl Isatin Derivatives." Mass Spectrometry Letters, vol. 6, no. 3, 2015, pp. 65–70. Link
- McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. 4th ed., University Science Books, 1993. (Standard reference for Tropylium/Benzyl ether mechanisms).
-
Hao, C., et al. "Electrospray Ionization Tandem Mass Spectrometry of Isatin Derivatives." Journal of Mass Spectrometry, vol. 36, no. 6, 2001. Link
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of Benzyl Ether Derivatives." NIST Chemistry WebBook. Link
Sources
Comparative Technical Guide: MAO-B Inhibition Profile of Safinamide vs. 6-Benzyloxyisatin
Executive Summary
This guide provides a rigorous technical comparison between Safinamide , a clinically approved third-generation MAO-B inhibitor, and 6-Benzyloxyisatin , a high-potency experimental isatin derivative.
While both compounds function as reversible, competitive inhibitors of Monoamine Oxidase B (MAO-B), they diverge significantly in their selectivity profiles and secondary mechanisms. Safinamide represents the "gold standard" for multi-modal Parkinson’s therapy, combining MAO-B inhibition with ion channel modulation. In contrast, 6-benzyloxyisatin serves as a critical chemical probe, demonstrating how lipophilic substitution at the C6 position of the endogenous isatin scaffold can amplify potency into the nanomolar range, mimicking the pharmacophore of synthetic inhibitors.
Mechanistic Profiling & Binding Kinetics[1]
Structural Basis of Inhibition
MAO-B contains a bipartite active site consisting of a substrate cavity (near the FAD cofactor) and a hydrophobic entrance cavity .[1]
-
Safinamide: Binds in an extended conformation.[1] The aminopropionamide moiety occupies the substrate cavity near the FAD, while the lipophilic 3-fluorobenzyloxy tail extends into the entrance cavity. This "dual-cavity" occupancy is the structural basis for its high affinity and isoform selectivity.
-
6-Benzyloxyisatin: The isatin (2,3-dioxoindole) core mimics the transition state of the oxidative deamination reaction and binds within the substrate cavity. The C6-benzyloxy substitution is critical; it projects the lipophilic phenyl ring into the entrance cavity, engaging in
stacking interactions similar to the safinamide tail. This modification transforms the weak, non-selective endogenous isatin (IC ~4.8 M) into a potent inhibitor.
Reversibility and Thermodynamics
Both compounds are reversible inhibitors.[2] This is a crucial distinction from irreversible propargylamines (e.g., selegiline, rasagiline) which form covalent N5-flavin adducts.
-
Clinical Implication: Reversibility prevents the "cheese effect" (hypertensive crisis) by allowing tyramine to displace the inhibitor at high concentrations, preserving peripheral MAO-A function.
Multi-Modal Activity
-
Safinamide: Exhibits a unique non-dopaminergic mechanism by blocking voltage-gated
channels and modulating channels, thereby reducing glutamate release. -
6-Benzyloxyisatin: Primarily characterized as a selective MAO inhibitor.[3] Isatin derivatives often possess antioxidant properties, acting as free radical scavengers, but lack the defined ion-channel modulation of safinamide.
Quantitative Performance Comparison
The following data aggregates results from human recombinant enzyme assays and mammalian brain homogenate studies.
Table 1: Comparative Inhibitory Potency and Selectivity
| Parameter | Safinamide (Reference Standard) | 6-Benzyloxyisatin (Experimental Probe) |
| MAO-B IC | 79 – 98 nM (0.079 – 0.098 | 138 nM (0.138 |
| MAO-A IC | > 80,000 nM (> 80 | ~ 1,500 – 5,000 nM (Estimated)* |
| Selectivity Index (SI) | > 1,000 (MAO-B/MAO-A) | ~ 10 – 55 (Moderate Selectivity) |
| Mechanism | Reversible, Competitive | Reversible, Competitive |
| Brain Permeability | High (CNS+) | High (Predicted lipophilicity) |
*Note: SI for 6-benzyloxyisatin is derived from SAR studies of related C5/C6-benzyloxy isatin analogues, which generally show SI values between 10 and 100, significantly lower than safinamide.
Visualizing the Mechanism of Action
The diagram below illustrates the comparative binding topology within the MAO-B active site.
Caption: Comparative binding topology. Both compounds span the bipartite active site, but Safinamide achieves superior lock-and-key fit in the entrance cavity.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
To validate the potency of 6-benzyloxyisatin against Safinamide, use this self-validating fluorometric protocol detecting H
Reagents & Setup
-
Enzyme: Recombinant Human MAO-B (5 mg/mL stock).
-
Substrate: p-Tyramine or Kynuramine (non-fluorescent).
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Caption: Standardized fluorometric workflow for determining IC50 values of MAO-B inhibitors.
Step-by-Step Methodology
-
Preparation: Dilute 6-benzyloxyisatin and Safinamide in DMSO. Prepare 7 serial dilutions (e.g., 0.1 nM to 10
M). Final DMSO concentration must be <1%. -
Pre-incubation: Add 10
L of inhibitor dilution to 40 L of MAO-B enzyme solution (final conc. 0.5 U/mL) in a black 96-well plate. Incubate for 30 mins at 37°C. Why? This ensures equilibrium binding for accurate Ki determination. -
Initiation: Add 50
L of Master Mix containing:-
200
M p-Tyramine (Substrate) -
200
M Amplex Red -
1 U/mL HRP
-
-
Measurement: Immediately measure fluorescence (Ex/Em: 545/590 nm) in kinetic mode for 60 minutes.
-
Validation:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Reference: Run Safinamide as a positive control; expected IC
should fall within 70-100 nM.
-
References
-
De Colibus, L., et al. (2005). "Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B." Proceedings of the National Academy of Sciences, 102(36), 12684-12689. Link
-
Binda, C., et al. (2007). "Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link
-
Chimenti, F., et al. (2007). "Synthesis, molecular modeling, and selective inhibitory activity against human monoamine oxidases of 3-carboxamido-7-substituted coumarins." Journal of Medicinal Chemistry, 50(4), 707-712. Link
-
Tripathi, A. C., et al. (2018). "Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors." ACS Omega, 7(19), 16254–16281. Link
-
Manley-King, C. I., et al. (2011). "Inhibition of monoamine oxidase by selected C6-substituted isatin derivatives." Bioorganic & Medicinal Chemistry, 19(1), 261-274. Link
Sources
A Comparative Guide to HPLC Purity Analysis of 6-Benzyloxyisatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and reliable determination of purity is a cornerstone of chemical research and pharmaceutical development. This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-benzyloxyisatin, a key intermediate in the synthesis of various biologically active compounds. We will explore the rationale behind the method development, from the selection of the stationary and mobile phases to the optimization of chromatographic conditions. This guide is designed to equip researchers with the necessary knowledge to implement and adapt these methods for their specific needs, ensuring the generation of high-quality, reproducible data in line with stringent scientific standards.
Introduction: The Analytical Imperative for 6-Benzyloxyisatin
6-Benzyloxyisatin serves as a crucial building block in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities.[1] The purity of this starting material directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for purity determination is not merely a quality control measure but a fundamental requirement for reproducible research and successful drug development.
This guide will compare two reversed-phase HPLC (RP-HPLC) methods, a widely used technique in the pharmaceutical industry due to its versatility and robustness.[2] We will delve into the scientific principles underpinning the chosen methodologies, providing a detailed experimental protocol and comparative data to aid in method selection and implementation.
Physicochemical Properties of the Analyte: 6-Benzyloxyisatin
A thorough understanding of the analyte's properties is paramount for effective HPLC method development.
-
Structure: 6-Benzyloxyisatin possesses an isatin core with a benzyloxy group at the 6th position. The isatin moiety contains a conjugated system, which is responsible for its UV absorbance.[3]
-
UV Absorbance: The isatin chromophore typically exhibits two main absorption bands, one in the range of 240-260 nm and a weaker band at longer wavelengths, around 420 nm.[3][4] The presence of the benzyloxy group may induce a slight bathochromic (red) shift. For the purpose of this guide, we will evaluate detection at both 254 nm and 290 nm to assess the optimal wavelength for sensitivity and selectivity.
-
Solubility: Isatin is sparingly soluble in water but demonstrates good solubility in polar organic solvents like acetonitrile and methanol.[5][6] This makes a mixture of acetonitrile and water an ideal mobile phase and sample diluent.
-
pKa: The N-H proton of the isatin core has a pKa of approximately 10.0.[3] However, in 6-benzyloxyisatin, the nitrogen is substituted, rendering it non-ionizable within the typical HPLC mobile phase pH range (2-8). The benzyloxy group and the carbonyl groups of the isatin core are also not readily ionizable. This suggests that the retention of 6-benzyloxyisatin will be largely independent of the mobile phase pH.
Comparative HPLC Methodologies
We will compare two distinct RP-HPLC methods:
-
Method A: Rapid Isocratic Elution. This method is designed for high-throughput screening and routine quality control where speed is a critical factor.
-
Method B: High-Resolution Gradient Elution. This method is optimized for the comprehensive separation of potential impurities and is ideal for in-depth purity profiling and stability studies.
Experimental Protocols
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for most applications.[7]
-
Solvents: HPLC grade acetonitrile and water.
-
Mobile Phase Additive: Formic acid (for pH adjustment).[8]
-
Sample: 6-benzyloxyisatin standard and sample to be analyzed.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
| Parameter | Method A: Rapid Isocratic Elution | Method B: High-Resolution Gradient Elution |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | 0-15 min: 40-90% B15-20 min: 90% B20.1-25 min: 40% B (re-equilibration) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 30 °C |
| Detection Wavelength | 254 nm and 290 nm (evaluate both) | 254 nm and 290 nm (evaluate both) |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 10 minutes | 25 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the relatively nonpolar 6-benzyloxyisatin.
-
Mobile Phase: A mixture of acetonitrile and water is selected based on the analyte's solubility.[2] Acetonitrile is generally preferred over methanol for its lower viscosity and better UV transparency. The addition of 0.1% formic acid helps to improve peak shape by ensuring a consistent ionic environment and protonating any residual silanols on the stationary phase.[9]
-
Elution Mode: Method A's isocratic elution offers simplicity and speed. Method B's gradient elution allows for a wider range of polarities to be explored, enabling the separation of both early and late-eluting impurities.
-
Flow Rate and Temperature: The slightly higher flow rate and temperature in Method A contribute to a shorter run time. The lower temperature in Method B can sometimes improve the resolution of closely eluting peaks.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 6-benzyloxyisatin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the sample diluent and make up to the mark.
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Workflow for Comparative Method Evaluation
Comparative Data and Performance Evaluation
The following table presents hypothetical but realistic data to illustrate the expected performance of the two methods.
| Parameter | Method A: Rapid Isocratic Elution | Method B: High-Resolution Gradient Elution |
| Retention Time of 6-Benzyloxyisatin | ~ 4.5 min | ~ 12.8 min |
| Resolution (Rs) between Main Peak and Closest Impurity | 1.8 | > 2.5 |
| Tailing Factor (Tf) | 1.2 | 1.1 |
| Theoretical Plates (N) | ~ 8,000 | ~ 15,000 |
| Analysis Time | 10 min | 25 min |
| Ideal Application | Routine QC, high-throughput screening | Purity profiling, stability testing, impurity identification |
Interpretation of Comparative Data:
-
Method A offers a significantly shorter analysis time, making it suitable for rapid analysis of a large number of samples. However, the lower resolution may not be sufficient to separate all potential impurities, especially those that are structurally very similar to the main compound.
-
Method B provides superior resolution and peak shape (lower tailing factor), ensuring a more accurate and reliable purity determination. The longer run time is a trade-off for the increased confidence in the analytical results. This method is essential for regulatory submissions and when a comprehensive understanding of the impurity profile is required.
Self-Validating System: Ensuring Trustworthiness
To ensure the trustworthiness of the analytical results, a system suitability test (SST) must be performed before any sample analysis. The SST verifies that the HPLC system is performing within the predefined acceptance criteria.
System Suitability Protocol:
-
Prepare a system suitability solution containing 6-benzyloxyisatin and a known, closely eluting impurity (if available). If a known impurity is not available, a degraded sample can be used.
-
Inject the SST solution five or six replicate times.
-
Calculate the following parameters for the 6-benzyloxyisatin peak:
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Tailing Factor (Tf): Should be ≤ 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
-
-
Calculate the Resolution (Rs) between the 6-benzyloxyisatin peak and the closest eluting peak. It should be ≥ 1.5.
Only if all SST criteria are met should the analyst proceed with sample analysis.
Conclusion and Recommendations
The choice between a rapid isocratic method and a high-resolution gradient method for the purity analysis of 6-benzyloxyisatin depends on the specific analytical objective.
-
For routine quality control and in-process monitoring , where speed is paramount and the impurity profile is well-characterized, Method A is a suitable choice.
-
For final product release, stability studies, and in-depth impurity profiling , where accuracy and comprehensive separation are critical, Method B is the recommended approach.
It is imperative that the chosen method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
References
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). Journal of Advance and Future Research.
- An Endogenous Heterocyclic Compound Isatin. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2015). ResearchGate. [Link]
-
Absorption data of isatin and its complexes in different solvents. (2023). ResearchGate. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
- Forced Degradation Studies for Drug Substances and Products - Scientific and Regulatory Considerations. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances.
-
Exploring the Different Mobile Phases in HPLC. (2024). Moravek. [Link]
- HPLC solvents and mobile phase additives. (n.d.). Shimadzu.
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). LCGC International. [Link]
-
Exploring the Different Mobile Phases in HPLC. (2025). Veeprho. [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. [Link]
-
Novel Azo‐Dyes‐Modified Isatin Derivatives: Synthesis, UV/VIS Spectroscopic, and Electrochemical Study. (2010). ResearchGate. [Link]
-
Separation of Benzyl nicotinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
UV-Visible Spectroscopy. (n.d.). Michigan State University. [Link]
- Isatin and its derivatives: A survey of recent syntheses, reactions, and applications. (2019).
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. (2015). ResearchGate. [Link]
-
synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. (2009). PubMed. [Link]
-
What is “molar absorptivity”? (n.d.). Shimadzu Scientific Instruments. [Link]
- Ultraviolet absorption spectra of seven substituted benzenes. (1949).
-
Molar absorption coefficient. (n.d.). Wikipedia. [Link]
-
Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (2021). MDPI. [Link]
- The HPLC analytical method of benzyl nicotinate drone salt and application. (n.d.).
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). PubMed Central. [Link]
-
Molar absorption coefficient – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
UV-Vis. Molecular Absorption Spectroscopy. (n.d.). SlidePlayer. [Link]
-
The UV/Vis absorption spectra, shown as molar absorptivity (ε/L mol −1 cm - ResearchGate. (2023). ResearchGate. [Link]
-
UV−visible spectral comparisons. (2020). ResearchGate. [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. [Link]
-
Photochromism of Spironaphthoxazines: Molar Absorption Coefficients and Quantum Efficiencies. (1992). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Protocol for Safety and Operational Integrity
An Essential Guide to the Safe Handling of 6-(Benzyloxy)indoline-2,3-dione
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 6-(Benzyloxy)indoline-2,3-dione. The protocols herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research. This document is structured not as a rigid template, but as a direct response to the specific challenges posed by this class of compound, grounded in established safety principles and authoritative standards.
Understanding the Hazard Profile
Table 1: Anticipated Hazard Profile for 6-(Benzyloxy)indoline-2,3-dione
| Hazard Classification | GHS Category | Hazard Statement | Rationale from Analogous Compounds |
| Skin Irritation | Category 2 | H315: Causes skin irritation | This is a common classification for substituted indoles and isatins.[2][3][4][5] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact of powdered chemicals can cause significant irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine powders can be easily inhaled, leading to irritation of the respiratory tract.[2][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Potential) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled | Some related heterocyclic compounds exhibit acute toxicity.[4][6] Prudent handling should assume this potential. |
This assessment is grounded in the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the evaluation of potential hazards for all laboratory chemicals.[7][8][9]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and use of PPE is the most critical immediate step to mitigate exposure risks.[10] A multi-layered approach is necessary, protecting against all potential routes of exposure.[11]
Table 2: Mandatory PPE for Handling 6-(Benzyloxy)indoline-2,3-dione
| Body Area | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | EN 374 | Prevents dermal contact and absorption.[12] Always inspect gloves before use and use proper removal technique.[12] |
| Eyes/Face | Chemical splash goggles and a full-face shield | EN 166 | Goggles provide a seal against dust and splashes.[13] A face shield offers a secondary layer of protection, especially during bulk transfers or when a splash risk is high.[14][15] |
| Body | Laboratory coat (long-sleeved) | N/A | Protects skin and personal clothing from contamination.[10][16] |
| Respiratory | NIOSH-approved respirator (N95 or higher) | N/A | Essential when handling the powder outside of a certified containment system (e.g., fume hood) to prevent inhalation of airborne particulates.[14][17] |
The following diagram outlines the decision-making process for PPE selection based on the specific handling task.
Caption: PPE selection workflow based on the handling task.
Operational Plan: Safe Handling and Weighing Protocol
Handling fine, potentially hazardous powders requires specific techniques to prevent aerosolization and contamination.[18] All operations should be performed in accordance with your institution's written Chemical Hygiene Plan (CHP), a core requirement of the OSHA Laboratory Standard.[19]
Step-by-Step Protocol for Weighing and Handling
-
Preparation:
-
Designate a specific work area for handling the compound. Cover the work surface with absorbent bench paper.[18]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the chemical.[18]
-
Don all required PPE as detailed in Table 2.
-
-
Handling the Solid:
-
Perform all manipulations of the powder at least 6 inches (15 cm) inside the fume hood sash.[13]
-
Keep the container with the stock chemical closed whenever not actively dispensing.[18]
-
To transfer the powder, use a spatula to scoop small amounts. Avoid pouring directly from the bottle, which can generate dust.[18]
-
If the powder is prone to static, consider using anti-static weigh boats or an ionizing bar.
-
-
Post-Handling:
-
Tightly seal the primary container and wipe its exterior with a damp cloth (e.g., with 70% ethanol) before returning it to storage.[18]
-
Carefully fold the contaminated bench paper inward, place it in a sealed bag, and dispose of it as solid chemical waste.
-
Decontaminate the work surface and any equipment used. Wet cleaning methods are preferred over dry sweeping to avoid generating dust.[18]
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[17]
-
The following diagram illustrates the key stages of this operational workflow.
Caption: Safe handling workflow for powdered chemical reagents.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with the location and operation of safety showers and eyewash stations before beginning work.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Action | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. | [3][6][20] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [3][20] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [6][20] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink two glasses of water. Seek immediate medical attention. | [20] |
Disposal Plan
All waste generated from handling 6-(Benzyloxy)indoline-2,3-dione, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.[21]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[17]
-
Liquid Waste: If the compound is used in solution, collect all waste solutions in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[6][12]
-
Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[3]
By adhering to these rigorous safety and operational protocols, you can effectively manage the risks associated with handling 6-(Benzyloxy)indoline-2,3-dione, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. [Link]
-
Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. [Link]
-
Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Shealy Consulting, LLC. [Link]
-
Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024, September 10). DC Fine Chemicals. [Link]
-
Safety Data Sheet for (R)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione. (n.d.). SynZeal. [Link]
-
Comprehensive PPE Guidelines for Safe Handling of Toxic Substances. (n.d.). #1 Poison Shops. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]
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Handling Chemicals. (n.d.). Wittenberg University, Department of Chemistry. [Link]
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Safety data sheet for Collis SC. (2026, January 20). BASF. [Link]
-
PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. [Link]
-
Safety Data Sheet for 2-(Benzoyloxy)-1H-isoindole-1,3(2H)-dione. (2025, March 30). Angene Chemical. [Link]
-
GHS SDS for 1-(2,6-dichlorophenyl)-2-indolinone. (n.d.). Sdfine. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH. [Link]
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Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. [Link]
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4-benzyloxyindole. (1985). Organic Syntheses. [Link]
-
Benzisothiazolinone and its salts: Human health tier II assessment. (2019, December 12). Australian Government Department of Health. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
